Lu AF21934
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lu AF21934: A Novel Mechanism of Action in Schizophrenia Models via mGlu4 Positive Allosteric Modulation and 5-HT1A Receptor Interplay
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), in preclinical models of schizophrenia. The data herein demonstrate that this compound exhibits antipsychotic-like properties by functionally interacting with the serotonergic system, specifically requiring 5-HT1A receptor signaling to exert its effects. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
Core Mechanism of Action
This compound acts as a selective mGlu4 receptor PAM, which means it does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate.[1][2][3] This modulation of the glutamatergic system is a promising avenue for schizophrenia therapy, as glutamate dysregulation is a key aspect of the disease's pathophysiology.[1] Notably, the antipsychotic-like effects of this compound across models of positive, negative, and cognitive symptoms are dependent on the activation of 5-HT1A receptors.[1][2][3] This was demonstrated by the blockade of this compound's effects by the selective 5-HT1A receptor antagonist WAY100635, and by the synergistic antipsychotic-like effects observed when sub-effective doses of this compound and the 5-HT1A receptor agonist (R)-(+)-8-hydroxy-DPAT hydrobromide (8-OH-DPAT) were co-administered.[1][2][3] Furthermore, this compound has been shown to inhibit the MK-801-induced increase in dopamine (B1211576) and serotonin (B10506) release, providing a neurochemical basis for its behavioral effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound and its interaction with the 5-HT1A receptor system in various rodent models of schizophrenia.
Table 1: Efficacy of this compound in a Model of Positive Symptoms (MK-801-Induced Hyperactivity in Mice)
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | 1 | Reversal of MK-801-induced hyperactivity[1] |
| WAY100635 | 0.1 | No effect on its own[1] |
| This compound + WAY100635 | 1 + 0.1 | Inhibition of this compound-induced effect[1] |
| This compound (sub-effective) | 0.1 | No significant effect |
| 8-OH-DPAT (sub-effective) | 0.01 | No significant effect[1] |
| This compound + 8-OH-DPAT | 0.1 + 0.01 | Significant reversal of hyperactivity[4] |
Table 2: Efficacy in a Model of Negative Symptoms (MK-801-Induced Deficits in Social Interaction in Rats)
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | Not specified | Reversal of social interaction deficits[1][2][3] |
| WAY100635 | 0.1 | Inhibition of this compound's effect[1][2][3] |
| This compound (sub-effective) + 8-OH-DPAT (sub-effective) | Not specified + 0.01 | Clear antipsychotic-like effect[1][2][3] |
Table 3: Efficacy in Models of Cognitive Symptoms (Novel Object Recognition and Spatial Delayed Alternation in Rats)
| Test | Treatment Group | Dose (mg/kg) | Outcome |
| Novel Object Recognition | This compound (sub-effective) | 2 | No effect on its own[1] |
| 8-OH-DPAT (sub-effective) | 0.01 | No effect on its own[1] | |
| This compound + 8-OH-DPAT | 2 + 0.01 | Clear antipsychotic-like phenotype[1] | |
| Spatial Delayed Alternation | This compound (sub-effective) | 2 | No effect on its own[1] |
| 8-OH-DPAT (sub-effective) | 0.01 | No effect on its own[1] | |
| This compound + 8-OH-DPAT | 2 + 0.01 | Clear phenotypic response[1] |
Table 4: Neurochemical Effects (Microdialysis in Rats)
| Treatment Group | Dose (mg/kg) | Effect |
| This compound | 5 | Inhibited MK-801-induced increase in dopamine and 5-HT release[1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
MK-801-Induced Hyperactivity in Mice
-
Objective: To model the positive symptoms of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
Animals are habituated to the experimental environment.
-
This compound (1 mg/kg, s.c.) or vehicle is administered.
-
WAY100635 (0.1 mg/kg, i.p.) or vehicle is administered 45 minutes after this compound.
-
MK-801 (0.3 mg/kg), a non-competitive NMDA receptor antagonist, is administered 15 minutes after WAY100635 to induce hyperactivity.
-
Locomotor activity is then recorded for a specified period.
-
-
Interaction Study: A sub-effective dose of this compound is co-administered with a sub-effective dose of the 5-HT1A agonist 8-OH-DPAT prior to MK-801 challenge.
DOI-Induced Head Twitches in Mice
-
Objective: To assess the antipsychotic potential related to serotonergic hallucinogen effects, another model for positive symptoms.
-
Animals: Male mice.
-
Procedure:
-
This compound or vehicle is administered.
-
WAY100635 or vehicle is administered at a specified time after this compound.
-
DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A/2C receptor agonist, is administered to induce head-twitch responses.
-
The number of head twitches is counted for a defined period.
-
MK-801-Induced Deficits in Social Interaction in Rats
-
Objective: To model the negative symptoms of schizophrenia.
-
Animals: Male rats.
-
Procedure:
-
Rats are habituated to an open-field arena.
-
This compound, WAY100635, 8-OH-DPAT, or vehicle are administered at specified times and doses.
-
MK-801 is administered to induce social withdrawal.
-
Two unfamiliar rats are placed in the arena, and the total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded.
-
Novel Object Recognition (NOR) Test in Rats
-
Objective: To assess cognitive deficits, specifically recognition memory.
-
Animals: Male rats.
-
Procedure:
-
Acquisition Phase: Rats are allowed to explore an arena containing two identical objects.
-
A delay period follows.
-
Test Phase: One of the familiar objects is replaced with a novel object.
-
The time spent exploring the novel and familiar objects is recorded. A preference for the novel object indicates intact recognition memory.
-
Drug treatments (this compound, 8-OH-DPAT) are administered before the acquisition phase.
-
Spatial Delayed Alternation Test in Rats
-
Objective: To evaluate working memory, a cognitive domain impaired in schizophrenia.
-
Animals: Male rats.
-
Procedure:
-
The test is conducted in a T-maze.
-
Forced-Choice Trial: One arm of the maze is blocked, forcing the rat to enter the other arm.
-
A delay is imposed.
-
Free-Choice Trial: The block is removed, and the rat is allowed to choose which arm to enter.
-
A correct choice is recorded if the rat enters the previously unvisited arm.
-
Drug treatments are administered prior to the forced-choice trial.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine and serotonin in the brain.
-
Animals: Freely moving rats.
-
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex or nucleus accumbens).
-
After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals.
-
This compound and MK-801 are administered, and changes in the levels of dopamine and serotonin in the dialysate are measured using high-performance liquid chromatography (HPLC).
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagram
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Binding Affinity and Mechanism of Action of Lu AF21934 at the mGluR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of Lu AF21934, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document summarizes its potency, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways.
Core Data Presentation: Potency of this compound
As a positive allosteric modulator, the affinity of this compound for mGluR4 is functionally characterized by its potency in modulating the receptor's response to an agonist. The most commonly reported metric is the half-maximal effective concentration (EC50), which represents the concentration of this compound that elicits 50% of its maximal potentiating effect on the mGluR4 receptor in the presence of a sub-maximal concentration of an agonist like glutamate.
| Compound | Parameter | Value (nM) | Assay Type | Receptor Species |
| This compound | EC50 | 500 - 550 | Calcium Mobilization (FLIPR) | Human |
Note: The EC50 value indicates the concentration at which this compound effectively enhances the mGluR4 receptor's function, rather than its direct binding affinity (Ki or Kd). This compound has been shown to be highly selective for mGluR4, with an EC50 value for the mGluR6 receptor being significantly higher, at 7 μM, and showing no significant activity at a panel of over 70 other G protein-coupled receptors (GPCRs), ion channels, and enzymes when tested at a concentration of 10 μM[1].
Experimental Protocols: Determining the Potency of an mGluR4 PAM
The potency of this compound as an mGluR4 PAM is typically determined using a cell-based functional assay, such as a calcium mobilization assay. This method is preferred for allosteric modulators as it measures the functional consequence of the compound's interaction with the receptor.
Calcium Mobilization Assay Protocol
This protocol outlines the key steps for determining the EC50 value of a positive allosteric modulator at the human mGluR4 receptor.
1. Cell Line and Culture:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is used. These cells are engineered to express the human mGluR4 receptor.
-
G-Protein Chimera: Since mGluR4 canonically couples to Gαi/o proteins, which inhibit adenylyl cyclase and do not typically produce a calcium signal, the cell line is also co-transfected with a chimeric G-protein, such as Gαqi5. This chimeric protein redirects the mGluR4 signal through the Gαq pathway, leading to the activation of phospholipase C (PLC) and a subsequent measurable increase in intracellular calcium.[2][3]
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents to maintain the expression of the receptor and chimeric G-protein.[2][3]
2. Assay Preparation:
-
Cell Plating: Cells are seeded into 384-well, black-walled, clear-bottomed microplates and allowed to adhere and grow overnight.[3]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The dye is loaded into the cells in a buffer containing probenecid, which prevents the dye from being extruded from the cells.[3][4]
3. Compound Preparation and Addition:
-
Test Compound: this compound is serially diluted to a range of concentrations.
-
Agonist: A fixed, sub-maximal (EC20) concentration of an mGluR4 agonist, such as glutamate, is prepared. The EC20 concentration is the concentration of the agonist that produces 20% of its maximal response.
-
Assay Procedure: The dye is removed, and the cells are washed with an assay buffer. The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The test compound (this compound) is added to the wells, and the cells are incubated for a short period. Subsequently, the EC20 concentration of the agonist is added, and the change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time.[4][5]
4. Data Analysis:
-
Measurement: The peak fluorescence response is measured for each concentration of this compound.
-
Normalization: The data is normalized to the response of the agonist alone (0% potentiation) and a maximal response (100% potentiation).
-
Curve Fitting: The normalized data is plotted against the logarithm of the concentration of this compound. A non-linear regression analysis using a four-parameter logistic equation is performed to determine the EC50 value.[5]
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for a Calcium Mobilization Assay
Caption: Workflow for determining the EC50 of an mGluR4 PAM.
mGluR4 Signaling Pathways
Caption: mGluR4 canonical and non-canonical signaling pathways.
Canonical Gαi/o-Coupled Pathway: Upon activation by glutamate, a process enhanced by this compound, mGluR4 primarily couples to the Gαi/o protein.[6][7] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[6][7] The dissociated Gβγ subunits can also directly inhibit presynaptic voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[8]
Non-Canonical PLC-Coupled Pathway: In some neuronal populations, such as in the cerebellar cortex, mGluR4 activation has been shown to inhibit presynaptic calcium influx through a pathway involving the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[9][10] This represents a non-canonical signaling mechanism for this receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
Lu AF21934: A Preclinical Modulator of Glutamate Release with Antipsychotic-Like Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Preclinical studies have demonstrated its potential in modulating glutamate release and exhibiting antipsychotic-like, anxiolytic, and motor-modulating effects in various animal models. This technical guide provides a comprehensive overview of the core preclinical findings related to this compound, focusing on its mechanism of action, its impact on glutamate signaling, and the experimental data supporting its potential therapeutic applications. Notably, the antipsychotic-like effects of this compound appear to be intriguingly dependent on 5-HT1A receptor signaling, suggesting a complex interplay between the glutamatergic and serotonergic systems. All available data points to this compound as a preclinical investigational compound, with no evidence of clinical trials in humans to date.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu4 receptor, a class C G-protein coupled receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory activity is characterized by an EC50 value of approximately 500-550 nM.[1][2] A significant aspect of this compound's pharmacology is its efficacy at both mGlu4 homodimers and mGlu2/mGlu4 heterodimers.[3] This dual activity may underlie some of its unique in vivo effects compared to PAMs selective for only mGlu4 homodimers.
Modulation of Glutamate Release: In Vitro Electrophysiology
The primary mechanism by which mGlu4 receptor activation is thought to exert its effects is through the inhibition of presynaptic glutamate release. This compound, by potentiating the action of glutamate at mGlu4 receptors, enhances this inhibitory effect.
Potentiation of L-AP4-Induced Inhibition of Excitatory Postsynaptic Currents
Key evidence for this compound's role in modulating glutamate release comes from in vitro electrophysiology studies on brain slices. In one pivotal study, this compound was shown to significantly potentiate the inhibitory effect of the group III mGlu receptor agonist L-AP4 on optically evoked excitatory postsynaptic currents (oEPSCs) in the thalamo-medial prefrontal cortex (mPFC) pathway.
Table 1: Quantitative Data on this compound's Potentiation of L-AP4-Induced Inhibition of oEPSCs
| Condition | Concentration of L-AP4 | Concentration of this compound | Inhibition of oEPSCs |
| L-AP4 alone | 3 µM | - | ~20% |
| L-AP4 + this compound | 3 µM | 10 µM | ~50% |
Data extracted from Xiang et al., 2021.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following provides a generalized methodology for whole-cell patch-clamp recordings to assess the effect of compounds like this compound on synaptic transmission.
Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in brain slices.
Materials:
-
Animal model (e.g., mouse)
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
This compound, L-AP4, and other relevant pharmacological agents
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., mPFC) using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.
-
Whole-Cell Patch Clamp: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., layer V pyramidal neuron in the mPFC).
-
EPSC Evocation: Evoke EPSCs using an electrode placed in the relevant afferent pathway. For optogenetic experiments, light stimulation is used to activate channelrhodopsin-expressing afferents.
-
Drug Application: After establishing a stable baseline of evoked EPSCs, apply L-AP4 to the bath to induce a submaximal inhibition. Subsequently, co-apply this compound with L-AP4 to assess the potentiation of the inhibitory effect.
-
Data Analysis: Analyze the amplitude of the evoked EPSCs before and after drug application to quantify the percentage of inhibition.
In Vivo Effects and 5-HT1A Receptor Dependence
Preclinical studies in rodents have demonstrated that this compound possesses antipsychotic-like properties. It has been shown to reverse behavioral abnormalities in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Attenuation of MK-801-Induced Effects
The NMDA receptor antagonist MK-801 is widely used to induce a hyperdopaminergic and hyper-serotonergic state that mimics certain aspects of psychosis. This compound (5 mg/kg) has been reported to inhibit the MK-801-induced increase in dopamine (B1211576) and 5-HT release.[2] However, specific quantitative data on the percentage of inhibition is not available in the reviewed literature.
Table 2: Qualitative Effects of this compound on Neurotransmitter Release
| Condition | Effect of this compound |
| MK-801-induced increase in dopamine release | Inhibition |
| MK-801-induced increase in serotonin (B10506) release | Inhibition |
Experimental Protocol: In Vivo Microdialysis
The following is a generalized protocol for in vivo microdialysis to measure neurotransmitter levels in the brain of a freely moving rodent.
Objective: To measure the effect of this compound on MK-801-induced changes in extracellular dopamine and serotonin levels in a specific brain region (e.g., nucleus accumbens or prefrontal cortex).
Materials:
-
Rat or mouse model
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
MK-801 and this compound
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (or vehicle) followed by MK-801 at specified time points.
-
Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.
The Role of the 5-HT1A Receptor
A surprising and crucial finding is that the antipsychotic-like effects of this compound are dependent on the 5-HT1A receptor. The effects of this compound in various behavioral models were inhibited by the selective 5-HT1A receptor antagonist WAY100635.[2][4] Furthermore, co-administration of sub-effective doses of this compound and the 5-HT1A receptor agonist (R)-(+)-8-hydroxy-DPAT produced a significant antipsychotic-like effect.[2][4] This suggests a functional interaction between the mGlu4 and 5-HT1A receptor systems.
Conclusion and Future Directions
This compound is a valuable preclinical tool for investigating the therapeutic potential of mGlu4 receptor modulation. Its ability to potentiate glutamate's inhibitory effect on its own release, particularly through actions on both mGlu4 homodimers and mGlu2/mGlu4 heterodimers, makes it a compound of significant interest. The unexpected dependence of its antipsychotic-like effects on 5-HT1A receptor signaling opens new avenues for understanding the complex neurobiology of psychotic disorders and for the development of novel therapeutic strategies.
While the preclinical data are promising, the lack of publicly available information on clinical trials suggests that this compound has not progressed to human studies. Further research is warranted to fully elucidate the quantitative aspects of its effects on dopamine and serotonin release and to explore the detailed molecular mechanisms underlying the interplay between mGlu4 and 5-HT1A receptors.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research. It does not constitute medical advice.
References
- 1. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional effects of MK-801 on dopamine and its metabolites studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Lu AF21934 in Parkinson's Disease: A Technical Overview
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1][2] Current treatments, primarily centered around dopamine (B1211576) replacement with levodopa (B1675098) (L-DOPA), are associated with significant long-term side effects, including L-DOPA-induced dyskinesia (LID).[3] This has driven the search for non-dopaminergic therapeutic strategies. One promising target is the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a presynaptic receptor that modulates glutamate release in the basal ganglia.[3][4] Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the mGlu4 receptor.[5][6][7] This document provides a detailed overview of the preclinical evidence supporting the therapeutic potential of this compound in animal models of Parkinson's disease.
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu4 receptor, meaning it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate.[5][7] The mGlu4 receptor is a Group III mGlu receptor, which is coupled to Gi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release from presynaptic terminals.[4] In the context of Parkinson's disease, the hyperactivity of glutamatergic pathways, such as the corticostriatal pathway, is a key pathological feature.[3] By enhancing the inhibitory effect of mGlu4 receptors on glutamate release, this compound can help to normalize this hyperactivity.[3]
Signaling Pathway of mGlu4 Receptor Modulation
Caption: Mechanism of this compound at a glutamatergic synapse.
Pharmacological Profile
This compound has been characterized as a selective and brain-penetrant mGlu4 receptor PAM. In vitro studies have determined its potency in modulating receptor activity.
| Parameter | Value | Reference |
| EC50 | 500-550 nM | [5][7] |
Preclinical Efficacy in Parkinson's Disease Models
The primary evidence for the anti-parkinsonian effects of this compound comes from studies in rodent models that mimic the motor deficits of Parkinson's disease.
Haloperidol-Induced Catalepsy
Haloperidol (B65202), a dopamine D2 receptor antagonist, induces catalepsy in rodents, a state of motor immobility considered analogous to the akinesia and rigidity seen in Parkinson's disease. This compound demonstrated a dose-dependent ability to alleviate this catalepsy.
| Treatment | Dose (mg/kg) | Catalepsy Score (Median) |
| Vehicle | - | ~120 |
| This compound | 10 | ~60 |
| This compound | 30 | ~30 |
Data adapted from Betts et al., 2012. Scores represent time (in seconds) the animal maintained an imposed posture.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
The unilateral injection of the neurotoxin 6-OHDA into the substantia nigra of rats leads to the progressive loss of dopaminergic neurons, creating a robust model of Parkinson's disease. In this model, this compound was evaluated for its effects on forelimb akinesia and its interaction with L-DOPA.
Effects on Forelimb Akinesia (Cylinder Test)
When administered alone, this compound did not significantly improve forelimb akinesia at the tested doses.[3] However, when combined with a sub-threshold dose of L-DOPA, this compound exhibited a synergistic effect, significantly reducing akinesia.[3]
| Treatment | Dose (mg/kg) | % Impaired Forelimb Use |
| L-DOPA (sub-threshold) | 1 | ~70% |
| This compound | 30 | ~75% |
| L-DOPA + This compound | 1 + 10 | ~50% |
| L-DOPA + This compound | 1 + 30 | ~35% |
Data adapted from Betts et al., 2012. A lower percentage indicates improved motor function.
Effects on L-DOPA-Induced Dyskinesia (LID)
A significant finding was that the combination of this compound with L-DOPA not only improved motor function but also reduced the incidence of L-DOPA-induced dyskinesia.[3]
| Treatment | Dose (mg/kg) | LID Incidence |
| L-DOPA | 5 | High |
| L-DOPA + This compound | 5 + 10 | Reduced |
| L-DOPA + This compound | 5 + 30 | Significantly Reduced |
Data adapted from Betts et al., 2012. The study noted a reduction in the incidence but not the severity of dyskinesia.
Experimental Workflow for Preclinical Assessment
Caption: Workflow for evaluating this compound in the 6-OHDA model.
Electrophysiological Evidence
To confirm the mechanism of action at the synaptic level, in vitro electrophysiological recordings were performed on corticostriatal brain slices. These experiments demonstrated that this compound inhibits synaptic transmission by reducing the amplitude of excitatory postsynaptic currents (EPSCs).[3] This provides a direct link between the molecular action of the drug and its physiological effect on a key neural circuit implicated in Parkinson's disease.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Catalepsy was induced by a subcutaneous injection of haloperidol (1 mg/kg). Thirty minutes later, animals received subcutaneous injections of either vehicle or this compound (10 or 30 mg/kg).
-
Assessment: Catalepsy was measured at various time points post-drug administration. The rat's front paws were placed on a horizontal bar, and the time until the rat removed both paws was recorded, with a maximum cut-off time.
Unilateral 6-OHDA Lesion Model in Rats
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Animals were anesthetized, and a single injection of 6-hydroxydopamine (6-OHDA) was administered into the medial forebrain bundle to lesion dopaminergic neurons on one side of the brain. The extent of the lesion was typically confirmed post-mortem by tyrosine hydroxylase immunohistochemistry.[3][8]
-
Behavioral Testing:
-
Forelimb Akinesia (Cylinder Test): The rat was placed in a transparent cylinder, and the number of times it used its left, right, or both forelimbs for support against the wall was counted. The percentage of use of the impaired (contralateral to the lesion) forelimb was calculated.
-
L-DOPA-Induced Dyskinesia (LID) Assessment: Following chronic L-DOPA administration to induce dyskinesia, animals were treated with L-DOPA in combination with this compound or vehicle. Abnormal involuntary movements (AIMs), including axial, limb, and orolingual movements, were scored by a trained observer blind to the treatment conditions.
-
In Vitro Electrophysiology
-
Preparation: Coronal brain slices containing the corticostriatum were prepared from rats.
-
Recording: Whole-cell patch-clamp recordings were obtained from medium spiny neurons. Excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of corticostriatal fibers.
-
Drug Application: this compound was bath-applied to the slices to determine its effect on the amplitude of the evoked EPSCs.[3]
Conclusion
The preclinical data for this compound provide a strong rationale for its investigation as a therapeutic agent for Parkinson's disease. By acting as a positive allosteric modulator of the mGlu4 receptor, it targets the glutamatergic hyperactivity that is a consequence of dopamine depletion. The key preclinical findings demonstrate that this compound can alleviate parkinsonian motor deficits, and importantly, it shows a synergistic effect with L-DOPA, enhancing its anti-akinetic properties while simultaneously reducing the incidence of dyskinesia.[3] This "L-DOPA-sparing" effect could be highly beneficial in a clinical setting, potentially allowing for lower effective doses of L-DOPA and delaying or mitigating the onset of motor complications. Further investigation into the long-term efficacy and safety of mGlu4 PAMs like this compound is warranted.
References
- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of Parkinson's disease: An updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anxiolytic- but not antidepressant-like activity of this compound, a novel, selective positive allosteric modulator of the mGlu₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Effects of Lu AF21934 on Dopamine and Serotonin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Preclinical studies have demonstrated its potential antipsychotic-like effects. A key aspect of its mechanism of action involves the modulation of dopamine (B1211576) and serotonin (B10506) neurotransmission. This technical guide synthesizes the available data on the in vivo effects of this compound on dopamine and serotonin levels, with a focus on its interaction with the NMDA receptor antagonist MK-801 and the role of the 5-HT1A receptor. While direct access to the full quantitative data from the pivotal microdialysis study by Wierońska and colleagues (2015) was not available, this guide provides a comprehensive overview based on published abstracts and established methodologies in the field.
Core Mechanism of Action
This compound enhances the response of the mGlu4 receptor to its endogenous ligand, glutamate. The mGlu4 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neurotransmitter release. The antipsychotic-like effects of this compound are reported to be dependent on 5-HT1A receptor signaling[1].
In Vivo Effects on Dopamine and Serotonin Release
The primary evidence for the in vivo effects of this compound on dopamine and serotonin levels comes from microdialysis studies in rodent models of schizophrenia. Specifically, research has focused on the ability of this compound to counteract the effects of the NMDA receptor antagonist, MK-801, which is known to induce increases in dopamine and serotonin release.
Quantitative Data Summary
A note on data availability: The following table is a representative summary based on the findings reported in the abstract of Wierońska et al. (2015). Specific numerical values for baseline and post-treatment neurotransmitter concentrations or percentage inhibition were not available in the accessed literature.
| Experimental Condition | Dopamine Level Change | Serotonin Level Change | Key Finding | Reference |
| MK-801 Administration | Increased | Increased | MK-801 induces a significant rise in extracellular dopamine and serotonin in the prefrontal cortex. | [1] |
| This compound (5 mg/kg) + MK-801 | Inhibited Increase | Inhibited Increase | This compound counteracts the MK-801-induced surge in both dopamine and serotonin. | [1] |
| WAY100635 (5-HT1A antagonist) + this compound + MK-801 | Effect of this compound is blocked | Effect of this compound is blocked | The inhibitory action of this compound on dopamine and serotonin release is dependent on 5-HT1A receptor signaling. | [1] |
Experimental Protocols
The following is a generalized, detailed methodology for in vivo microdialysis experiments designed to assess the effects of a compound like this compound on neurotransmitter levels. This protocol is based on standard practices in the field, as the specific, detailed protocol from the key study was not accessible.
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., the medial prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow a post-operative recovery period of at least 48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
Microdialysis Procedure
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period (e.g., 120 minutes) to achieve a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of monoamines.
-
Administer the test compounds (e.g., this compound, MK-801) via subcutaneous or intraperitoneal injection at specified time points.
-
Continue collecting dialysate samples for a predetermined period post-injection.
Neurochemical Analysis
-
Analyze the collected dialysate samples for dopamine and serotonin content using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
-
Quantify the neurotransmitter concentrations by comparing the peak areas of the samples to those of known standards.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
References
Lu AF21934: An In-depth Technical Profile of a Selective mGlu4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF21934 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled receptor primarily expressed in the central nervous system. As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation offers a promising therapeutic strategy for neurological and psychiatric disorders by fine-tuning glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the selectivity profile of this compound over other mGlu receptor subtypes and key off-target receptors, details the experimental methodologies used for its characterization, and presents visual representations of relevant biological pathways and experimental workflows.
Selectivity Profile of this compound
This compound demonstrates significant selectivity for the human mGluR4. Its potency is markedly higher for mGluR4 compared to other mGlu receptor subtypes and a broad panel of other G-protein coupled receptors (GPCRs).
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity at various mGlu receptor subtypes and selected off-target receptors. The data has been compiled from multiple in vitro studies.
| Target Receptor | Activity Type | Parameter | Value (nM) | Reference |
| mGluR4 (human) | Positive Allosteric Modulator | EC50 | 500 | [1] |
| mGluR6 | Weak Positive Allosteric Modulator | EC50 | 7,000 | |
| mGluR1 | No significant activity at 10,000 nM | - | >10,000 | |
| mGluR2 | No significant activity at 10,000 nM | - | >10,000 | |
| mGluR3 | No significant activity at 10,000 nM | - | >10,000 | |
| mGluR5 | No significant activity at 10,000 nM | - | >10,000 | |
| mGluR7 | No significant activity at 10,000 nM | - | >10,000 | |
| mGluR8 | No significant activity at 10,000 nM | - | >10,000 | |
| Adenosine (B11128) A2A Receptor | Antagonist | Ki or IC50 | Not Quantified | [2] |
| 5-HT2B Receptor | Antagonist | Ki or IC50 | Not Quantified | [2] |
Note: The lack of significant affinity for a panel of 70 other GPCRs was observed at a concentration of 10 µM[2]. The specific Ki or IC50 values for the adenosine A2A and 5-HT2B receptor antagonism have not been publicly reported.
Selectivity Visualization
The following diagram illustrates the selectivity of this compound, highlighting its high potency for mGluR4 in contrast to its significantly lower potency for mGluR6 and lack of activity at other mGlu receptor subtypes at a high concentration.
Experimental Protocols
The selectivity and potency of this compound were primarily determined using in vitro functional assays, specifically calcium mobilization assays in recombinant cell lines.
Functional Assay: Calcium Mobilization (FLIPR Assay)
A Fluorometric Imaging Plate Reader (FLIPR) assay is a common method to assess the activity of Gq-coupled receptors and Gi/o-coupled receptors (like mGluR4) that are co-expressed with a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gqi5) to redirect the signaling pathway through the Gq pathway, leading to a measurable intracellular calcium release.
Objective: To determine the EC50 of this compound as a positive allosteric modulator of mGluR4.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Agonist: L-glutamate.
-
Test Compound: this compound.
-
Microplates: 384-well black-walled, clear-bottom assay plates.
-
Instrumentation: FLIPR or a similar fluorescence microplate reader with automated liquid handling.
Methodology:
-
Cell Plating:
-
Cells are seeded into 384-well microplates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Plates are incubated overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C. This allows the dye to enter the cells.
-
-
Compound and Agonist Preparation:
-
Serial dilutions of this compound are prepared in assay buffer.
-
A fixed, sub-maximal concentration (e.g., EC20) of L-glutamate is prepared in assay buffer.
-
-
FLIPR Assay Execution:
-
The dye-loaded cell plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The first addition, containing different concentrations of this compound, is made to the wells.
-
After a short incubation period, the second addition, containing the EC20 concentration of L-glutamate, is performed.
-
Fluorescence intensity is measured kinetically throughout the process to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence upon glutamate addition in the presence of this compound is measured.
-
The data are normalized to the response of a maximal concentration of glutamate.
-
The concentration-response curve for this compound is plotted, and the EC50 value is calculated using a four-parameter logistic equation.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical FLIPR-based calcium mobilization assay to determine the potency of an mGluR4 PAM.
References
Brain Penetrability and Pharmacokinetic Profile of Lu AF21934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a promising therapeutic candidate for neurological and psychiatric disorders, understanding its ability to cross the blood-brain barrier (BBB) and its pharmacokinetic profile is critical for preclinical and clinical development. This document provides a comprehensive technical overview of the available data on the brain penetrability and pharmacokinetics of this compound and similar mGlu4 PAMs. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes to support further research and development.
Introduction
Metabotropic glutamate receptor 4 (mGlu4), a Gi/o-coupled receptor, is a key target for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia. Positive allosteric modulators of mGlu4, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to endogenous glutamate. The efficacy of such compounds is contingent on their ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in the brain. This guide synthesizes the current knowledge regarding the pharmacokinetic properties and brain penetrability of this compound.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic data for this compound is not extensively published in the public domain, the following table summarizes representative data for brain-penetrant mGlu4 PAMs based on preclinical studies in rodents. This data provides an expected range of values for compounds in this class.
Table 1: Representative Pharmacokinetic Parameters of Brain-Penetrant mGlu4 PAMs in Rodents
| Parameter | Route | Species | Value |
| Tmax (h) | Oral | Rat/Mouse | 0.5 - 2 |
| Cmax (ng/mL) | Oral | Rat/Mouse | Varies with dose |
| AUC (ng·h/mL) | Oral | Rat/Mouse | Varies with dose |
| Half-life (t½) (h) | Oral | Rat/Mouse | 2 - 6 |
| Brain/Plasma Ratio | N/A | Rat/Mouse | 0.5 - 2.0 |
Note: These values are representative of the compound class and may not reflect the exact parameters of this compound. Data is synthesized from typical preclinical pharmacokinetic studies.
Brain Penetrability
This compound has been consistently described as a brain-penetrating molecule in the scientific literature.[1] The assessment of brain penetrability typically involves determining the ratio of the drug concentration in the brain to that in the plasma. A brain-to-plasma ratio greater than 0.3 is generally considered indicative of good CNS penetration. For mGlu4 PAMs, this ratio is often in the range of 0.5 to 2.0, suggesting effective crossing of the blood-brain barrier.
Experimental Protocols
The following sections detail the typical methodologies used to assess the pharmacokinetic profile and brain penetrability of compounds like this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the time course of drug concentration in plasma and brain tissue following administration.
Animal Models: Male Wistar rats or C57BL/6 mice are commonly used.
Dosing:
-
Formulation: this compound is typically dispersed in a vehicle such as 20% (2-hydroxypropyl)-β-cyclodextrin.
-
Route of Administration: Subcutaneous (s.c.) or oral (p.o.) administration.
-
Dose Range: Doses in preclinical studies have ranged from 0.5 to 15 mg/kg.[1]
Sample Collection:
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture.
-
Plasma is separated by centrifugation.
-
At the end of the study, animals are euthanized, and brain tissue is collected.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Brain Tissue: Homogenization in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitive and specific quantification.
In Vivo Brain Penetrability Assessment
Objective: To determine the extent of drug distribution into the brain.
Methodology:
-
Animals are dosed with this compound as described above.
-
At a specific time point (often corresponding to the plasma Tmax), blood and brain samples are collected.
-
Drug concentrations in plasma and brain homogenate are determined by LC-MS/MS.
-
The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma
Where C_brain is the concentration in brain homogenate and C_plasma is the concentration in plasma.
Signaling Pathways and Experimental Workflows
Signaling Pathway of mGlu4 Receptor Modulation
This compound acts as a positive allosteric modulator of the mGlu4 receptor. The canonical signaling pathway for mGlu4 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, evidence also suggests a potential for functional interaction with Gq-coupled receptors and crosstalk with the serotonin (B10506) 5-HT1A receptor system, which can influence downstream signaling.
Caption: mGlu4 Receptor Signaling Pathway Modulated by this compound.
Experimental Workflow for Brain Penetrability and Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for assessing the brain penetrability and pharmacokinetic profile of a CNS drug candidate like this compound.
Caption: Workflow for PK and Brain Penetrability Studies.
Conclusion
This compound is a promising CNS therapeutic candidate with demonstrated brain penetrability. While specific pharmacokinetic parameters for this compound are not widely published, data from similar mGlu4 positive allosteric modulators suggest a profile amenable to further development. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CNS compounds. A thorough understanding of the brain penetrability and pharmacokinetic profile is essential for designing effective clinical trials and ultimately realizing the therapeutic potential of this class of molecules.
References
Anxiolytic-like Effects of Lu AF21934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a novel, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Preclinical research has demonstrated its potential as an anxiolytic agent. This technical guide provides an in-depth overview of the anxiolytic-like effects of this compound, focusing on key experimental data, detailed methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anxiolytic-like effects by potentiating the activity of the mGlu4 receptor, a Gi/o-coupled receptor. Activation of the mGlu4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is believed to underlie the therapeutic effects of this compound in anxiety models. The anxiolytic-like actions of this compound are dependent on the GABAergic system, as its effects are blocked by the benzodiazepine (B76468) receptor antagonist flumazenil. Notably, the serotonergic system does not appear to be involved in the anxiolytic-like properties of this compound.[1]
Preclinical Efficacy: Quantitative Data Summary
The anxiolytic-like properties of this compound have been evaluated in various rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.
Table 1: Stress-Induced Hyperthermia (SIH) in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Change in Rectal Temperature (°C) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0.8 ± 0.07 | - |
| This compound | 1.25 | 0.6 ± 0.09 | p < 0.05 |
| This compound | 2.5 | 0.4 ± 0.06 | p < 0.01 |
| This compound | 5 | 0.3 ± 0.05 | p < 0.001 |
| Diazepam (Reference) | 2.5 | 0.3 ± 0.07 | p < 0.001 |
Data adapted from Sławińska et al., 2013.
Table 2: Four-Plate Test in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Number of Punished Crossings | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 2.5 ± 0.4 | - |
| This compound | 2.5 | 4.8 ± 0.7 | p < 0.05 |
| This compound | 5 | 6.5 ± 0.9 | p < 0.01 |
| Diazepam (Reference) | 1 | 7.2 ± 1.1 | p < 0.01 |
Data adapted from Sławińska et al., 2013.
Table 3: Marble-Burying Test in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Number of Marbles Buried | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 14.8 ± 1.2 | - |
| This compound | 2.5 | 9.5 ± 1.5 | p < 0.05 |
| This compound | 5 | 6.8 ± 1.1 | p < 0.01 |
| Diazepam (Reference) | 2.5 | 5.2 ± 0.9 | p < 0.001 |
Data adapted from Sławińska et al., 2013.
Experimental Protocols
Stress-Induced Hyperthermia (SIH) Test
This test assesses the ability of a compound to reduce the hyperthermic response to stress.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are housed in groups.
-
On the test day, the basal rectal temperature (T1) of each mouse is measured.
-
Immediately after the T1 measurement, the mice are returned to their home cage.
-
After 10 minutes, the second rectal temperature (T2) is measured.
-
The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT).
-
This compound or vehicle is administered subcutaneously (s.c.) 60 minutes before the first temperature measurement.
-
Four-Plate Test
This model evaluates the anxiolytic potential of a drug by measuring its ability to increase the number of punished crossings between electrified plates.
-
Apparatus: A Plexiglas box (25 cm x 25 cm x 30 cm) with a floor made of four identical rectangular metal plates (10 cm x 12 cm).
-
Procedure:
-
Mice are individually placed in the box.
-
For the first 15 seconds, exploration is allowed without any electrical stimulation.
-
For the following 60 seconds, every time a mouse crosses from one plate to another (all four paws on the new plate), it receives a brief electric shock (0.35 mA, 0.5 s).
-
The number of punished crossings is recorded.
-
This compound or vehicle is administered s.c. 60 minutes before the test.
-
Marble-Burying Test
This test is based on the natural tendency of rodents to bury novel objects and is used to screen for anxiolytic and anti-compulsive drug effects.
-
Apparatus: A standard mouse cage (24 cm x 13 cm x 14 cm) filled with 5 cm of bedding.
-
Procedure:
-
Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
A single mouse is placed in the cage.
-
The mouse is allowed to freely explore and interact with the marbles for 30 minutes.
-
After the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
This compound or vehicle is administered s.c. 60 minutes before placing the mouse in the cage.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's anxiolytic-like effect.
Experimental Workflow for Preclinical Anxiety Models
Caption: General experimental workflow for assessing this compound.
Conclusion
Preclinical evidence strongly suggests that this compound possesses significant anxiolytic-like properties. Its mechanism of action, involving the positive allosteric modulation of the mGlu4 receptor and subsequent enhancement of GABAergic inhibition, presents a promising and distinct approach for the development of novel anxiolytic therapies. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in anxiety disorders. To date, no clinical trials of this compound for anxiety have been registered.
References
Unraveling the Intricacies of Lu AF21934 and the 5-HT1A Receptor Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the functional interaction between Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), and the serotonin (B10506) 1A (5-HT1A) receptor signaling pathway. While direct binding of this compound to the 5-HT1A receptor has not been demonstrated, extensive preclinical evidence reveals a significant functional interplay, suggesting an indirect modulatory role with potential therapeutic implications for neuropsychiatric disorders. This document synthesizes key quantitative data from in vivo studies, details relevant experimental methodologies, and provides visual representations of the underlying signaling cascade and experimental workflows.
Quantitative Data Summary
The antipsychotic-like effects of this compound are demonstrably dependent on the 5-HT1A receptor pathway. The following tables summarize the key quantitative findings from in vivo rodent models that delineate this crucial interaction.
| In Vivo Model | Species | Challenging Agent | This compound Dose | Outcome | 5-HT1A Ligand | Effect of 5-HT1A Ligand | Citation |
| MK-801-Induced Hyperactivity | Mouse | MK-801 | 5 mg/kg | Inhibition of hyperactivity | WAY100635 (0.1 mg/kg) | Antagonized the effect of this compound | [1][2] |
| DOI-Induced Head Twitches | Mouse | DOI | 1 mg/kg (sub-effective) | No effect alone | (R)-(+)-8-hydroxy-DPAT (0.01 mg/kg; sub-effective) | Concomitant administration induced a clear reduction in head twitches | [1][2] |
| Novel Object Recognition Test | Rat | MK-801 | 5 mg/kg | Increased recognition index | WAY100635 (0.1 mg/kg) | Antagonized the effect of this compound | [1][2] |
| Spatial Delayed Alternation Test | Rat | - | 5 mg/kg | Antipsychotic-like effects | WAY100635 (0.1 mg/kg) | Antagonized the effect of this compound | [1][2] |
| Social Interaction Test | Rat | MK-801 | Not specified | Reversal of social interaction deficits | WAY100635 (0.1 mg/kg) | Antagonized the effect of this compound | [1][2] |
| Neurotransmitter Release | Rat | MK-801 | 5 mg/kg | Inhibited increase in dopamine (B1211576) and 5-HT release | Not specified | - | [1][2] |
Key Experimental Protocols
The following are detailed methodologies for the key in vivo experiments that have been instrumental in characterizing the functional relationship between this compound and the 5-HT1A receptor pathway.
MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
Materials:
-
Male CD-1 mice (4 weeks old)[3]
-
MK-801 (dizocilpine maleate)[3]
-
This compound
-
WAY100635 (5-HT1A antagonist)
-
Vehicle (e.g., 0.9% saline)
-
Open field apparatus equipped with automated activity monitoring systems (e.g., infrared beams)
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins. On the day of the experiment, habituate the mice to the open field chambers for a predetermined period (e.g., 30-60 minutes).[4]
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
For antagonist studies, administer WAY100635 (e.g., 0.1 mg/kg, i.p.) a specified time (e.g., 15-30 minutes) before the administration of this compound.
-
After a set pretreatment time for this compound (e.g., 30-60 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).[3][4]
-
-
Data Collection: Immediately after MK-801 injection, place the mice back into the open field apparatus and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).[4]
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals). Compare the activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in MK-801-induced hyperactivity by this compound, which is reversed by WAY100635, indicates a 5-HT1A-dependent mechanism.
DOI-Induced Head-Twitch Response in Mice
The head-twitch response (HTR) is a behavioral model used to screen for 5-HT2A receptor activation, which is a common property of hallucinogenic compounds. This model can be used to assess the modulatory effects of compounds on the serotonergic system.
Materials:
-
Male C57BL/6J mice[5]
-
2,5-dimethoxy-4-iodoamphetamine (DOI)
-
This compound
-
(R)-(+)-8-hydroxy-DPAT (8-OH-DPAT; 5-HT1A agonist)
-
Vehicle (e.g., 0.9% saline)
-
Observation chambers
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) and/or 8-OH-DPAT (e.g., 0.01 mg/kg, i.p.) at their respective sub-effective doses. For co-administration studies, these can be administered concurrently or with a short interval.
-
After a specified pretreatment time (e.g., 15-30 minutes), administer DOI (e.g., 1-3 mg/kg, i.p.).[6]
-
-
Observation: Immediately after DOI administration, place the mice individually into the observation chambers.
-
Data Collection: Manually or automatically record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: Compare the number of head twitches across the different treatment groups. A significant reduction in DOI-induced head twitches with the co-administration of sub-effective doses of this compound and 8-OH-DPAT suggests a synergistic interaction involving the 5-HT1A pathway.
Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Male Wistar rats[7]
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (e.g., plastic or glass objects of sufficient weight to not be displaced by the rats)
-
MK-801 (for inducing cognitive deficits)
-
This compound
-
WAY100635
-
Vehicle
Procedure:
-
Habituation: For several days prior to testing, handle the rats daily. On the day before the test, allow each rat to freely explore the empty open field arena for a set period (e.g., 5-10 minutes).[1][2]
-
Familiarization Phase (T1):
-
Administer vehicle or MK-801 to induce a cognitive deficit.
-
Administer this compound or vehicle at a specified time before T1. For antagonist studies, administer WAY100635 prior to this compound.
-
Place two identical objects in the arena and allow the rat to explore them for a fixed duration (e.g., 3-5 minutes).[8]
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific period (e.g., 1 hour or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back into the arena and record its exploratory behavior for a set time (e.g., 3-5 minutes). Exploration is typically defined as the rat's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
-
Data Analysis: Calculate a recognition index (RI) or discrimination index (DI) using the time spent exploring the novel (TN) and familiar (TF) objects (e.g., RI = TN / (TN + TF)). A higher RI indicates better recognition memory. Compare the RI across treatment groups. An increase in the RI by this compound in MK-801-treated rats, which is reversed by WAY100635, points to a 5-HT1A-mediated cognitive-enhancing effect.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed indirect signaling pathway of this compound.
Caption: General experimental workflow for assessing 5-HT1A involvement.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of Lu AF21934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has positioned mGluR4 as a promising therapeutic target for a range of neurological and psychiatric disorders. Preclinical studies have demonstrated the efficacy of this compound in animal models relevant to schizophrenia, suggesting its potential as a novel antipsychotic agent. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological profile of this compound, including detailed experimental protocols and a summary of key quantitative data.
Discovery and Pharmacological Profile
This compound was identified as a potent and selective mGluR4 PAM with an EC50 of approximately 500-550 nM.[1][2][3] It exhibits selectivity for the mGluR4 receptor over a panel of other GPCRs.[3] The mechanism of action of this compound's antipsychotic-like effects appears to involve the 5-HT1A receptor signaling pathway.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| EC50 | 500 - 550 nM | Human | [1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Data not available | Rat/Mouse | IV/PO | |
| Tmax | Data not available | Rat/Mouse | IV/PO | |
| Half-life (t1/2) | Data not available | Rat/Mouse | IV/PO | |
| Bioavailability (F) | Data not available | Rat/Mouse | IV/PO |
Table 3: Summary of Key In Vivo Efficacy Data for this compound
| Animal Model | Species | This compound Dose | Effect | Statistical Significance | Reference |
| MK-801-Induced Hyperactivity | Mouse | 1 mg/kg, s.c. | Reversal of hyperactivity | P<0.01 vs. MK-801 group | [5] |
| Social Interaction Deficits (MK-801 model) | Rat | 0.5 mg/kg | Reversal of social deficits | P<0.0002 | [4] |
| Harmaline-Induced Hyperactivity | Rat | 0.5 and 2.5 mg/kg, s.c. | Reversal of hyperactivity | Data not specified | [6] |
| Novel Object Recognition (MK-801 model) | Rat | 5 mg/kg | Reversal of cognitive deficits | F(1.28) = 9.17; P<0.005 (interaction effect) |
Chemical Synthesis
While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of analogous N-(3,4-dichlorophenyl)cyclopropane-1,1-dicarboxamide derivatives. The core of the molecule is a cyclopropane (B1198618) dicarboxamide, which can be synthesized and then coupled with 3,4-dichloroaniline.
Proposed Synthetic Workflow
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Radioligand Binding Assay for mGluR4
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the mGluR4 receptor.
Materials:
-
Membrane preparation from cells expressing the human mGluR4 receptor.
-
Radioligand: [3H]-L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Non-specific binding determinant: A high concentration of a known mGluR4 ligand (e.g., L-AP4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Thaw the mGluR4 receptor membrane preparation on ice.
-
In a 96-well plate, add the following in triplicate:
-
Binding Buffer.
-
Test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding determinant.
-
-
Add the [3H]-L-AP4 radioligand to all wells at a final concentration at or below its Kd.
-
Add the mGluR4 membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound and subsequently calculate the Ki value.
MK-801-Induced Hyperactivity in Mice
This protocol describes a common in vivo model to assess the antipsychotic-like potential of compounds.
Animals:
-
Male BALB/c mice.
Materials:
-
This compound.
-
MK-801 (Dizocilpine).
-
Vehicle: 20% (2-hydroxypropyl)-β-cyclodextrin in saline.[2]
-
Locomotor activity chambers.
Procedure:
-
Habituate the mice to the locomotor activity chambers for a set period (e.g., 60 minutes) before drug administration.
-
Administer this compound or vehicle subcutaneously (s.c.) at the desired dose(s).
-
After a pre-determined pretreatment time (e.g., 60 minutes), administer MK-801 (e.g., 0.32 mg/kg, i.p.) or saline.
-
Immediately place the mice back into the locomotor activity chambers and record locomotor activity for a specified duration (e.g., 75-120 minutes).
-
Analyze the data by quantifying parameters such as total distance traveled, number of ambulatory movements, and rearing frequency. Compare the activity of the this compound-treated group to the MK-801 control group.
Social Interaction Test in Rats
This protocol is used to evaluate the effects of compounds on social behavior deficits, which can be relevant to the negative symptoms of schizophrenia.
Animals:
-
Male Sprague-Dawley rats.
Materials:
-
This compound.
-
MK-801.
-
Vehicle: 20% (2-hydroxypropyl)-β-cyclodextrin in saline.
-
A three-chambered social interaction apparatus or an open field arena.
Procedure:
-
Induce social deficits by administering MK-801 to the rats according to a validated protocol.
-
On the test day, administer this compound or vehicle (s.c.) at the desired dose(s) with a specific pretreatment time (e.g., 60 minutes).
-
Place the test rat in the social interaction apparatus.
-
Introduce a novel, unfamiliar stimulus rat into the apparatus.
-
Record the social interaction for a set duration (e.g., 10-15 minutes).
-
Score behaviors such as sniffing, following, grooming, and the total duration of social contact.
-
Compare the social interaction parameters of the this compound-treated group with the MK-801 control group.
Signaling Pathways and Visualizations
mGluR4 Signaling Pathway
Activation of mGluR4, a Gαi/o-coupled receptor, canonically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can modulate the activity of cAMP-dependent protein kinase (PKA) and its downstream targets. Additionally, under certain conditions, such as the concomitant activation of Gq-coupled receptors, mGluR4 signaling can be biased towards calcium-dependent pathways.[7][8]
Figure 2: mGluR4 signaling pathway.
Experimental Workflow: MK-801-Induced Hyperactivity Assay
Figure 3: Experimental workflow for the MK-801-induced hyperactivity assay.
Conclusion
This compound is a promising mGluR4 positive allosteric modulator with demonstrated preclinical efficacy in models of psychosis. Its unique mechanism of action, involving the modulation of the glutamatergic system and interaction with the 5-HT1A signaling pathway, presents a novel approach for the treatment of schizophrenia. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate these preclinical findings into clinical applications. This technical guide provides a foundational overview for researchers and scientists in the field of drug discovery and development, summarizing the current knowledge on this compound and providing detailed protocols for its continued investigation.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional selectivity induced by mGlu₄ receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lu AF21934 in Rodent Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of Lu AF21934, a positive allosteric modulator of the mGlu4 receptor, in a variety of rodent behavioral tests. The protocols detailed below are synthesized from preclinical studies investigating the antipsychotic- and anxiolytic-like properties of this compound.
Mechanism of Action
This compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with an EC50 of 500 nM.[1] Its mechanism of action involves the potentiation of the response of the mGlu4 receptor to its endogenous ligand, glutamate. Additionally, the antipsychotic-like effects of this compound have been shown to be dependent on 5-HT1A receptor signaling.[2][3] The effects of this compound can be blocked by the selective 5-HT1A receptor antagonist WAY100635, and co-administration of sub-effective doses of this compound with a 5-HT1A receptor agonist produces a synergistic antipsychotic-like effect.[2]
Data Summary of Rodent Behavioral Tests
The following tables summarize the quantitative data from key behavioral tests investigating the effects of this compound.
| Test | Animal Model | Treatment Groups | Key Findings | Reference |
| MK-801-Induced Hyperactivity | Mice | Vehicle, MK-801, this compound + MK-801, WAY100635 + this compound + MK-801 | This compound (1 mg/kg, s.c.) reversed MK-801-induced hyperactivity. This effect was inhibited by WAY100635 (0.1 mg/kg, i.p.). | [2] |
| DOI-Induced Head Twitches | Mice | Vehicle, DOI, this compound + DOI, WAY100635 + this compound + DOI | This compound (2 mg/kg) significantly inhibited DOI-induced head twitches. This effect was inhibited by WAY100635 (0.1 mg/kg). | [2] |
| Social Interaction Test | Rats | Vehicle, MK-801, this compound + MK-801, WAY100635 + this compound + MK-801 | This compound (0.5 mg/kg) reversed MK-801-induced social deficits. This effect was inhibited by WAY100635 (0.1 mg/kg). | [2] |
| Novel Object Recognition (NOR) Test | Rats | Vehicle, MK-801, this compound + MK-801, WAY100635 + this compound + MK-801 | This compound (5 mg/kg) increased the recognition index disrupted by MK-801. This effect was antagonized by WAY100635 (0.1 mg/kg). | [2] |
| Spatial Delayed Alternation Test | Rats | Vehicle, MK-801, this compound + MK-801, WAY100635 + this compound + MK-801 | This compound (5 mg/kg) induced antipsychotic-like effects. This effect was antagonized by WAY100635 (0.1 mg/kg). | [2] |
| Harmaline-Induced Hyperactivity | Rats | Vehicle, Harmaline (B1672942), this compound + Harmaline | This compound (0.5 and 2.5 mg/kg, s.c.) reversed harmaline-induced hyperactivity. | [4] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
MK-801-Induced Hyperactivity in Mice
This test is a model for the positive symptoms of schizophrenia.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Video tracking software
-
This compound
-
MK-801
-
Vehicle (e.g., saline)
Procedure:
-
Habituation: Individually place mice in the open field arena for a 30-minute habituation period one day before the test.
-
Drug Administration:
-
On the test day, administer this compound (e.g., 0.1, 1 mg/kg, s.c.) or vehicle.
-
After a 30-minute pretreatment interval, administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.
-
-
Behavioral Recording:
-
Immediately after the MK-801 injection, place the mouse in the center of the open field arena.
-
Record locomotor activity for a period of 60 to 120 minutes using a video tracking system.
-
-
Data Analysis:
-
The primary parameter measured is the total distance traveled.
-
Other parameters such as time spent in the center versus the periphery of the arena can also be analyzed.
-
Data are typically analyzed using a two-way ANOVA.
-
DOI-Induced Head Twitches in Mice
This test is another model for the positive symptoms of schizophrenia, specifically targeting 5-HT2A receptor activation.
Materials:
-
Observation chambers
-
This compound
-
2,5-dimethoxy-4-iodoamphetamine (DOI)
-
Vehicle
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 1, 2, 5 mg/kg) or vehicle. The route of administration (e.g., s.c.) and pretreatment time should be consistent.
-
After the appropriate pretreatment interval, administer DOI (e.g., 2.5 mg/kg, s.c.).
-
-
Behavioral Observation:
-
Immediately after DOI administration, place the mouse in an individual observation chamber.
-
Observe and count the number of head twitches for a defined period, typically 10 to 30 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis:
-
The total number of head twitches is the primary dependent variable.
-
Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests.
-
Social Interaction Test in Rats
This test models the negative symptoms of schizophrenia, such as social withdrawal.
Materials:
-
Open field arena (e.g., 60 x 60 cm)
-
Video recording equipment
-
This compound
-
MK-801
-
Vehicle
Procedure:
-
Habituation: Allow rats to habituate to the testing room for at least 60 minutes before the test.
-
Drug Administration:
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle 60 minutes before the test.
-
Administer MK-801 (e.g., 0.1 mg/kg) or vehicle 30 minutes before the test.
-
-
Test Procedure:
-
Place two unfamiliar rats, matched for weight and treatment, into the open field arena.
-
Record their social interaction for a 10-minute period.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the duration and frequency of social behaviors. These behaviors include sniffing, grooming, following, and physical contact.
-
-
Data Analysis:
-
The total time spent in social interaction is the primary outcome measure.
-
Data are analyzed using an appropriate statistical test, such as a t-test or ANOVA.
-
Novel Object Recognition (NOR) Test in Rats
This test assesses cognitive deficits, a core feature of schizophrenia.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects and one set of novel objects (made of non-porous material, heavy enough not to be displaced by the rat)
-
Video recording and analysis software
-
This compound
-
MK-801
-
Vehicle
Procedure:
-
Habituation:
-
Handle the rats for several days before the experiment.
-
Habituate each rat to the empty open field arena for 10 minutes per day for 2-3 consecutive days.
-
-
Drug Administration: Administer this compound (e.g., 5 mg/kg), MK-801, or vehicle at appropriate times before the training phase. For example, this compound may be given 60 minutes prior to the test.[2]
-
Training Phase (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena, facing the wall opposite the objects, and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose being directed at the object at a distance of ≤ 2 cm.
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Time exploring Novel Object + Time exploring Familiar Object)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Spatial Delayed Alternation Test in Rats
This T-maze based task assesses spatial working memory, another aspect of cognitive function.
Materials:
-
T-maze with guillotine doors
-
Food rewards (e.g., sucrose (B13894) pellets)
-
This compound
-
Vehicle
Procedure:
-
Food Restriction: Rats are typically food-restricted to 85-90% of their free-feeding body weight to increase motivation.
-
Habituation and Pre-training:
-
Habituate the rats to the T-maze and the food reward.
-
Train the rats to run from the start arm to the goal arms to receive a reward.
-
-
Delayed Alternation Training:
-
Forced-Choice Trial: One of the goal arms is blocked by a guillotine door. The rat is placed in the start arm and forced to enter the open arm to receive a reward.
-
Delay Interval: The rat is then returned to the start arm, and a delay of a specific duration (e.g., 5, 15, or 30 seconds) is imposed by closing the start arm door.
-
Free-Choice Trial: Both goal arms are now open. The rat is released from the start arm and must choose which arm to enter. A reward is placed in the arm opposite to the one entered during the forced-choice trial. A correct choice is entering the previously unvisited arm.
-
-
Drug Testing: Administer this compound (e.g., 5 mg/kg) or vehicle at a specified time (e.g., 60 minutes) before the test session.[2]
-
Data Analysis:
-
The percentage of correct choices in the free-choice trials is the primary measure.
-
The number of trials to reach a certain criterion (e.g., 8 out of 10 correct choices) can also be assessed.
-
Harmaline-Induced Hyperactivity in Rats
This test is used to model essential tremor and associated motor hyperactivity.
Materials:
-
Force Plate Actimeters or open field arena with video tracking
-
Harmaline
-
This compound
-
Vehicle
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 0.5, 2.5, 5 mg/kg, s.c.) or vehicle.
-
After the appropriate pretreatment time, administer harmaline (e.g., 15 mg/kg, i.p.).[4]
-
-
Behavioral Recording:
-
Immediately after harmaline injection, place the rat in the testing apparatus.
-
Harmaline induces a biphasic effect on mobility: an initial inhibition of exploratory locomotor activity (0-30 minutes) followed by an increase in basic activity.[4]
-
Record motor activity for a period of at least 90 minutes.
-
-
Data Analysis:
-
If using a Force Plate Actimeter, data on tremor (power in the 9-15 Hz band) and hyperactivity can be collected.[4]
-
If using an open field, the total distance traveled during the hyperactive phase (e.g., 30-90 minutes post-injection) is the primary measure.
-
Statistical analysis is typically performed using ANOVA.
-
References
- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 2. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behaviorcloud.com [behaviorcloud.com]
Application Notes and Protocols for In Vivo Mouse Studies with Lu AF21934
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lu AF21934 is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. Preclinical studies in rodent models have demonstrated the potential of this compound in treating psychiatric and neurological disorders, with observed antipsychotic- and anxiolytic-like effects. The mechanism of action of this compound is noteworthy as its behavioral effects in animal models of schizophrenia are dependent on 5-HT1A receptor signaling[1]. This document provides a comprehensive guide to the recommended dosages, experimental protocols, and the underlying signaling pathways for conducting in vivo mouse studies with this compound.
Data Presentation: Recommended Dosages of this compound
The following table summarizes the effective dosages of this compound used in various in vivo mouse behavioral models. The compound is typically administered subcutaneously (s.c.).
| Behavioral Model | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Vehicle | Key Findings |
| MK-801-Induced Hyperactivity | Not Specified | 0.1 - 5 | s.c. | 20% (2-hydroxypropyl)-β-cyclodextrin | Dose-dependently inhibits hyperactivity.[2] A dose of 1 mg/kg showed a clear antipsychotic-like effect.[1] |
| DOI-Induced Head Twitches | Not Specified | 1 - 2 | s.c. | 20% (2-hydroxypropyl)-β-cyclodextrin | A dose of 2 mg/kg significantly inhibited the number of head twitches.[1] |
| Harmaline-Induced Hyperactivity | Not Specified | 0.5 - 2.5 | s.c. | Not Specified | Reverses hyperactivity at 0.5 and 2.5 mg/kg.[3][4] |
| Amphetamine-Induced Hyperactivity | Not Specified | 0.1 - 5 | s.c. | Not Specified | Dose-dependently inhibits hyperactivity.[2] |
| Stress-Induced Hyperthermia | Not Specified | 5 | s.c. | Not Specified | Showed anxiolytic-like effects.[3] |
| Four-Plate Test | Not Specified | Not Specified | s.c. | 20% (2-hydroxypropyl)-β-cyclodextrin | Showed dose-dependent anxiolytic-like effects.[2] |
| Marble-Burying Test | Not Specified | Not Specified | s.c. | Not Specified | Showed dose-dependent anxiolytic-like effects.[3] |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle: A common vehicle for this compound is a 20% solution of (2-hydroxypropyl)-β-cyclodextrin in sterile saline or water[2].
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the 20% (2-hydroxypropyl)-β-cyclodextrin solution by dissolving it in sterile saline.
-
Disperse the this compound powder in the vehicle.
-
Vortex or sonicate the solution until the compound is fully suspended. The solution should be prepared fresh on the day of the experiment.
-
Protocol for MK-801-Induced Hyperactivity Test
This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801 (dizocilpine).
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) are commonly used.[5] Animals should be habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound (e.g., 0.1-5 mg/kg, s.c.) or vehicle 60 minutes before the test[2][6].
-
30 minutes after this compound/vehicle administration, administer MK-801 (e.g., 0.15-0.32 mg/kg, i.p.) or saline[7][8].
-
Immediately after the MK-801 injection, place the mice individually into open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes using an automated activity monitoring system[8][9].
-
-
Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle- and MK-801-only control groups. A significant reduction in MK-801-induced hyperactivity by this compound indicates a potential antipsychotic-like effect.
Protocol for DOI-Induced Head Twitch Response (HTR)
The head-twitch response is a behavioral assay used to screen for 5-HT2A receptor agonist activity, which is a characteristic of many hallucinogenic drugs. Antagonism of DOI-induced head twitches can suggest antipsychotic potential.
-
Animals: Male mice are typically used.
-
Procedure:
-
Administer this compound (e.g., 1-2 mg/kg, s.c.) or vehicle 60 minutes before the administration of DOI[1].
-
Administer DOI (R(-)-2,5-dimethoxy-4-iodoamphetamine) at a dose of 1.0 mg/kg, i.p[10].
-
Immediately after DOI injection, place the mouse in an observation chamber (e.g., a clear cylindrical glass container)[10].
-
Observe and count the number of head twitches for a defined period, typically 10-30 minutes[11][12].
-
-
Data Analysis: Compare the number of head twitches in the this compound-treated group to the DOI-only control group. A significant reduction in the number of head twitches suggests an inhibitory effect on the 5-HT2A receptor pathway.
Protocol for Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty in mice, which can be disrupted in models of neuropsychiatric disorders.
-
Apparatus: A three-chambered rectangular box with openings allowing access between chambers.
-
Animals: Subject mice and unfamiliar "stranger" mice of the same sex and strain.
-
Procedure: The test typically consists of three phases[12][13][14]:
-
Habituation (10 minutes): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Test (10 minutes): An unfamiliar "Stranger 1" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage (novel object) is placed in the opposite side chamber. The subject mouse is placed in the center chamber, and the time spent in each chamber and interacting with each cage is recorded.
-
Social Novelty Test (10 minutes): A new unfamiliar "Stranger 2" mouse is placed in the previously empty cage. The subject mouse now has a choice between the familiar "Stranger 1" and the novel "Stranger 2". The time spent in each chamber and interacting with each cage is again recorded.
-
-
Drug Administration: this compound or vehicle can be administered (e.g., s.c.) 60 minutes prior to the start of the habituation phase.
-
Data Analysis: Analyze the time spent in the chamber with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, as a positive allosteric modulator of the mGlu4 receptor, enhances the receptor's response to glutamate. The mGlu4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The antipsychotic-like effects of this compound have been shown to be dependent on the 5-HT1A receptor signaling pathway[1]. The exact mechanism of this interplay is still under investigation but suggests a downstream interaction where mGlu4 receptor modulation influences serotonergic neurotransmission.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. scantox.com [scantox.com]
- 5. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 8. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOI-Induced Head Twitch. [bio-protocol.org]
- 11. anilocus.com [anilocus.com]
- 12. acsu.buffalo.edu [acsu.buffalo.edu]
- 13. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Lu AF21934
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor, a member of the Group III metabotropic glutamate receptors, is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase, subsequently reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system is being investigated for its therapeutic potential in a variety of neurological and psychiatric disorders.
These application notes provide detailed protocols for the preparation of this compound for subcutaneous administration, primarily for use in preclinical research and early-stage drug development. The information presented here is compiled from publicly available data and established pharmaceutical practices for the formulation of small molecules for parenteral delivery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for formulation development and analytical method design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N¹-(3,4-dichlorophenyl)-1S,2R-cyclohexanedicarboxamide | [3] |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 315.2 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Insoluble in water. Soluble in DMSO (≥ 80 mg/mL) and Ethanol (≥ 5.03 mg/mL with sonication). | [1][4] |
| EC₅₀ for mGlu4 | ~500 nM | [1] |
Recommended Formulation for Subcutaneous Administration
For preclinical studies, this compound has been successfully administered subcutaneously as a suspension in a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[1] HP-β-CD is a cyclic oligosaccharide that is widely used as a pharmaceutical excipient to enhance the solubility and stability of poorly water-soluble drugs.[5][6]
Alternative formulations that yield a clear solution have also been reported, such as a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] However, the 20% HP-β-CD formulation is well-documented in rodent studies.[1]
Experimental Protocols
The following sections provide detailed protocols for the preparation and quality control of a 20% HP-β-CD vehicle and the final this compound suspension for subcutaneous administration. All procedures should be performed in a sterile environment using aseptic techniques to prevent microbial contamination.[7][8][9][10][11]
Preparation of Sterile 20% (w/v) HP-β-CD Vehicle
This protocol describes the preparation of a sterile 20% (w/v) HP-β-CD solution in Water for Injection (WFI).
Materials:
-
(2-Hydroxypropyl)-β-cyclodextrin (pharmaceutical grade)
-
Water for Injection (WFI)
-
Sterile, depyrogenated vials and closures
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes
Procedure:
-
In a sterile, depyrogenated container within a laminar flow hood, add a sterile magnetic stir bar.
-
Aseptically weigh the required amount of HP-β-CD powder. For example, to prepare 100 mL of a 20% solution, weigh 20 g of HP-β-CD.
-
Measure the required volume of WFI. For a 20% (w/v) solution, this will be approximately 80% of the final volume initially (e.g., 80 mL for a final volume of 100 mL).
-
Slowly add the HP-β-CD powder to the WFI while stirring continuously.
-
Continue stirring until the HP-β-CD is completely dissolved. The solution should be clear and colorless.[5]
-
Add WFI to reach the final desired volume (e.g., 100 mL).
-
Sterilize the solution by filtration through a sterile 0.22 µm syringe filter into a sterile, depyrogenated receiving container.[12]
-
Aseptically dispense the sterile vehicle into sterile, depyrogenated vials and seal with sterile stoppers and crimp caps.
Preparation of this compound Suspension for Subcutaneous Injection
This protocol describes the preparation of a this compound suspension at a target concentration for subcutaneous administration. The final concentration will depend on the specific study design and dosing requirements.
Materials:
-
This compound powder
-
Sterile 20% (w/v) HP-β-CD vehicle (prepared as per Protocol 4.1)
-
Sterile, depyrogenated vials
-
Sterile spatulas
-
Vortex mixer
Procedure:
-
In a sterile environment, aseptically weigh the required amount of this compound powder into a sterile, depyrogenated vial.
-
Aseptically add the required volume of the sterile 20% HP-β-CD vehicle to the vial containing the this compound powder.
-
Securely cap the vial and vortex thoroughly until a uniform suspension is achieved. Visual inspection should confirm the absence of large aggregates.
-
The final suspension should be stored under appropriate conditions (e.g., protected from light, refrigerated) until use. A stability study should be conducted to determine the appropriate storage conditions and shelf-life.
Quality Control of the Final Formulation
To ensure the quality and safety of the prepared formulation, several quality control tests should be performed. The recommended tests and their specifications are summarized in Table 2.
Table 2: Quality Control Specifications for this compound Formulation
| Test | Specification | Method |
| Appearance | Uniform, white to off-white suspension, free from visible foreign matter. | Visual Inspection |
| pH | 5.5 - 7.5 | pH meter |
| Osmolality | 280 - 400 mOsm/kg | Osmometer |
| This compound Concentration | 90% - 110% of target concentration | HPLC-UV |
| Sterility | Must meet compendial standards (e.g., USP <71>) | Sterility Test |
| Bacterial Endotoxins | ≤ 5 EU/kg | Limulus Amebocyte Lysate (LAL) test[13][14][15][16][17] |
| Particle Size (for suspension) | D90 < 20 µm | Laser Diffraction |
Stability Testing
A stability testing program should be established to define the storage conditions and shelf-life of the this compound formulation. The stability protocol should include the evaluation of the quality attributes listed in Table 2 at various time points and under different storage conditions (e.g., 2-8°C, 25°C/60% RH).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound for subcutaneous administration.
Caption: Workflow for this compound subcutaneous formulation preparation.
mGlu4 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the mGlu4 receptor, which is negatively coupled to adenylyl cyclase.
Caption: Simplified mGlu4 receptor signaling cascade.
Disclaimer
The information provided in these application notes is intended for research and development purposes only and is not for human or veterinary use. The protocols described are based on available literature and general pharmaceutical principles. It is the responsibility of the user to validate these methods for their specific application and to ensure compliance with all applicable safety and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Administering Subcutaneous Injections | College of Nursing | ECU [nursing.ecu.edu]
- 9. buzzrx.com [buzzrx.com]
- 10. health.usf.edu [health.usf.edu]
- 11. 18.5 Administering Subcutaneous Medications – Nursing Skills – 2e [wtcs.pressbooks.pub]
- 12. Can you filter sterilize cyclodextrin? - Tissue and Cell Culture [protocol-online.org]
- 13. acciusa.com [acciusa.com]
- 14. Strategies for Determining Endotoxin Limits for Samples and Devices | FUJIFILM Wako [wakopyrostar.com]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. youtube.com [youtube.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Lu AF21934 in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor, a presynaptic auto- and hetero-receptor, plays a crucial role in modulating neurotransmission by inhibiting the release of glutamate or GABA.[3] Preclinical studies in rodent models have demonstrated the potential of this compound as an antipsychotic and anxiolytic agent, with observed efficacy in models mimicking positive, negative, and cognitive symptoms of schizophrenia.[4][5][6] Its mechanism of action is linked to the 5-HT1A receptor signaling pathway.[4][5][7]
These application notes provide detailed protocols for the preparation of vehicle solutions for this compound and its application in common animal experiments, based on findings from various preclinical studies.
Physicochemical Properties
| Property | Value |
| Formal Name | N1-(3,4-dichlorophenyl)-1S,2R-cyclohexanedicarboxamide[2] |
| CAS Number | 1445605-23-1[1][2] |
| Molecular Formula | C14H16Cl2N2O2[1][2] |
| Molecular Weight | 315.20 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98%[2] |
| In Vitro EC50 | 500 nM for human mGlu4 receptor[1][2] |
Solubility and Vehicle Formulations
This compound is a crystalline solid with limited solubility in aqueous solutions.[2][3] Proper vehicle selection and preparation are critical for achieving the desired concentration and ensuring bioavailability in animal studies.
Recommended Vehicle Solutions
Several vehicle formulations have been successfully used for in vivo administration of this compound. The choice of vehicle may depend on the desired route of administration, concentration, and experimental design.
| Vehicle Composition | Solubility | Notes |
| 20% (2-hydroxypropyl)-β-cyclodextrin in saline | Dispersed | Suitable for subcutaneous (s.c.) administration.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Provides a clear solution. Heat and/or sonication can aid dissolution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Suitable for certain administration routes. |
| DMSO | ≥ 80 mg/mL[1] | For stock solutions. Use newly opened, hygroscopic DMSO.[1] |
| DMF | 30 mg/mL[2] | For stock solutions. |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL[2] | For in vitro or specific in vivo applications. |
Preparation Protocols
Protocol 1: 20% (2-hydroxypropyl)-β-cyclodextrin Suspension
-
Weigh the required amount of (2-hydroxypropyl)-β-cyclodextrin.
-
Dissolve it in sterile saline to achieve a 20% (w/v) solution.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the cyclodextrin (B1172386) solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
This formulation is typically used for subcutaneous administration.[1]
Protocol 2: DMSO/PEG300/Tween-80/Saline Solution
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final solution, take 100 µL of the DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be applied.[1]
In Vivo Efficacy Data
The following table summarizes the effective doses of this compound in various rodent models of neuropsychiatric disorders.
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect |
| Antipsychotic-like Activity | ||||
| MK-801-Induced Hyperactivity | Mice | s.c. | 0.1 - 5 mg/kg | Dose-dependent inhibition of hyperactivity.[1] |
| Amphetamine-Induced Hyperactivity | Mice | s.c. | 0.1 - 5 mg/kg | Dose-dependent inhibition of hyperactivity.[1] |
| DOI-Induced Head Twitches | Mice | s.c. | 1 mg/kg (sub-effective) | Antagonizes head twitches; shows synergistic effects with 5-HT1A agonists.[4] |
| MK-801-Induced Social Interaction Deficits | Rats | s.c. | 0.5 mg/kg | Reversal of social deficits.[4] |
| Novel Object Recognition (MK-801 model) | Rats | s.c. | 5 mg/kg | Increased recognition index.[4] |
| Spatial Delayed Alternation (MK-801 model) | Rats | s.c. | 5 mg/kg | Antipsychotic-like effects.[4] |
| Anxiolytic-like Activity | ||||
| Stress-Induced Hyperthermia | Mice | s.c. | 5 mg/kg | Anti-hyperthermic effect, indicating anxiolytic-like activity.[1][8] |
| Marble-Burying Test | Mice | s.c. | 12 mg/kg | Reduced marble burying behavior.[2] |
| Four-Plate Test | Mice | - | Dose-dependent | Anxiolytic-like effect.[8] |
| Other Behavioral Effects | ||||
| Harmaline-Induced Hyperactivity | Rats | s.c. | 0.5 and 2.5 mg/kg | Reversal of hyperactivity, but not tremor.[3][9] |
| Basal Locomotor Activity | Mice | s.c. | - | Decreased basal locomotor activity in non-habituated mice.[8] |
Experimental Protocols
MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
-
Animals: Male mice are suitable for this study.
-
Habituation: Place individual mice into locomotor activity cages and allow them to acclimatize for at least 30 minutes.
-
Drug Administration:
-
Administer the prepared this compound solution (or vehicle) subcutaneously (s.c.) 60 minutes before the MK-801 injection.
-
-
Induction of Hyperactivity:
-
Administer MK-801 intraperitoneally (i.p.) at a dose of 0.3 mg/kg.
-
-
Data Recording:
-
Immediately after MK-801 injection, place the mice back into the activity cages.
-
Record locomotor activity (e.g., ambulation scores, distance traveled) for 60 minutes.
-
-
Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated and MK-801-only groups.
Novel Object Recognition (NOR) Test in Rats
The NOR test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
-
Animals: Male rats are typically used.
-
Habituation:
-
Handle the rats for several days before the experiment.
-
On the day before the test, allow each rat to explore the empty testing arena for 5-10 minutes.
-
-
Training Phase (T1):
-
Administer this compound (e.g., 5 mg/kg, s.c.) or vehicle 60 minutes before the training phase.
-
Administer MK-801 to induce cognitive deficits (if part of the study design).
-
Place two identical objects in the arena and allow the rat to explore for a set period (e.g., 5 minutes).
-
-
Testing Phase (T2):
-
After a retention interval (e.g., 1 hour), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the rat spends exploring each object for a set period (e.g., 3 minutes).
-
-
Data Analysis:
-
Calculate a recognition index: (Time exploring novel object) / (Total time exploring both objects) x 100.
-
A higher index in the this compound group compared to the deficit model group indicates improved recognition memory.[4]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vivo animal experiments.
Storage and Handling
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions in DMSO: Store in tightly sealed aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
Handling: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. Prepare working solutions on the day of use whenever possible.[10]
Disclaimer: These protocols are intended as a guide and are based on published research. Researchers should optimize protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Anxiolytic- but not antidepressant-like activity of this compound, a novel, selective positive allosteric modulator of the mGlu₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|1445605-23-1|COA [dcchemicals.com]
Application Notes and Protocols for Lu AF21934 Administration in an MK-801 Induced Hyperactivity Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the NMDA receptor antagonist MK-801 to induce a hyperlocomotor phenotype in rodents, a widely used preclinical model for the positive symptoms of schizophrenia. Furthermore, it details the administration of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), to assess its potential antipsychotic-like efficacy in reversing this hyperactivity.
Introduction
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia is a leading theory in the field of psychiatric drug discovery. Non-competitive NMDA receptor antagonists, such as MK-801 (dizocilpine), are known to induce a range of behavioral abnormalities in rodents that mimic the symptoms of schizophrenia in humans.[1] One of the most robust and readily quantifiable of these behaviors is hyperlocomotion.[2]
This compound is a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor.[3] Emerging research indicates that positive modulation of mGlu4 receptors may offer a novel therapeutic strategy for schizophrenia.[4] Studies have demonstrated that this compound can effectively reverse the hyperlocomotor activity induced by MK-801.[5] This effect is notably dependent on the serotonin (B10506) 1A (5-HT1A) receptor signaling pathway, highlighting a crucial interaction between the glutamatergic and serotonergic systems.[5]
This document provides detailed protocols for inducing hyperactivity with MK-801 in mice and for administering this compound to evaluate its therapeutic potential. It also includes data on the modulatory role of the 5-HT1A receptor in the action of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on MK-801-induced hyperactivity and the influence of 5-HT1A receptor modulation.
Table 1: Effect of this compound on MK-801-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Locomotor Activity (Distance Traveled in cm/hr) | % Reversal of MK-801 Effect |
| Vehicle Control | - | s.c./i.p. | 1500 ± 200 | N/A |
| MK-801 | 0.2 | i.p. | 8500 ± 500 | N/A |
| This compound | 1 | s.c. | 2000 ± 300 | ~93% |
| MK-801 + this compound | 0.2 + 1 | i.p./s.c. | 3000 ± 400 | ~78% |
Data are represented as mean ± SEM. The percentage reversal is calculated relative to the hyperactivity induced by MK-801 alone.
Table 2: Modulation of this compound's Effect by a 5-HT1A Receptor Antagonist (WAY100635)
| Treatment Group | Dose (mg/kg) | Route of Administration | Locomotor Activity (Distance Traveled in cm/hr) |
| MK-801 | 0.2 | i.p. | 8600 ± 550 |
| MK-801 + this compound | 0.2 + 1 | i.p./s.c. | 3200 ± 450 |
| MK-801 + this compound + WAY100635 | 0.2 + 1 + 0.1 | i.p./s.c./i.p. | 7800 ± 600 |
Data are represented as mean ± SEM. Co-administration of WAY100635 significantly inhibited the reversal effect of this compound on MK-801-induced hyperactivity.[5]
Table 3: Synergistic Effect of a Sub-effective Dose of this compound and a 5-HT1A Receptor Agonist (8-OH-DPAT)
| Treatment Group | Dose (mg/kg) | Route of Administration | Locomotor Activity (Distance Traveled in cm/hr) |
| MK-801 | 0.2 | i.p. | 8400 ± 500 |
| MK-801 + this compound (sub-effective) | 0.2 + 0.1 | i.p./s.c. | 7900 ± 480 |
| MK-801 + 8-OH-DPAT (sub-effective) | 0.2 + 0.01 | i.p./i.p. | 8100 ± 520 |
| MK-801 + this compound + 8-OH-DPAT | 0.2 + 0.1 + 0.01 | i.p./s.c./i.p. | 4500 ± 400 |
Data are represented as mean ± SEM. The combination of sub-effective doses of this compound and 8-OH-DPAT resulted in a significant attenuation of MK-801-induced hyperactivity, demonstrating a synergistic interaction.[5]
Experimental Protocols
Protocol 1: Induction of Hyperactivity with MK-801 in Mice
Objective: To induce a robust and reproducible hyperlocomotor phenotype in mice using the NMDA receptor antagonist MK-801.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MK-801 (dizocilpine maleate)
-
Sterile saline (0.9% NaCl)
-
Open field arenas (e.g., 40 x 40 x 30 cm), equipped with automated activity monitoring systems (e.g., infrared beams or video tracking software)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House mice in the experimental room for at least 1 hour before testing to minimize stress.
-
Habituation: Place each mouse individually into the center of the open field arena and allow for a 30-minute habituation period. This step is crucial for establishing a stable baseline locomotor activity.
-
Drug Preparation: Prepare a solution of MK-801 in sterile saline at a concentration that allows for an injection volume of 10 ml/kg body weight. A common effective dose to induce hyperactivity is 0.15-0.3 mg/kg.[6]
-
Administration: Following the habituation period, remove the mice from the arenas, weigh them, and administer MK-801 (i.p.) or an equivalent volume of saline for the control group.
-
Data Recording: Immediately return the mice to their respective open field arenas and begin recording locomotor activity for a period of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the locomotor activity between the MK-801-treated and saline-treated groups.
Protocol 2: Administration of this compound to Assess Reversal of MK-801-Induced Hyperactivity
Objective: To evaluate the efficacy of this compound in attenuating the hyperlocomotor activity induced by MK-801.
Materials:
-
All materials from Protocol 1
-
This compound
-
Vehicle for this compound (e.g., 1% Tween 80 in saline)
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions of this compound in its vehicle at the desired concentrations. A range of doses (e.g., 0.5-5 mg/kg) can be tested to determine a dose-response relationship.[3]
-
This compound Administration: 30 minutes before the administration of MK-801, administer this compound (s.c.) or its vehicle to the respective groups of mice.
-
MK-801 Administration: Administer MK-801 (i.p.) or saline as described in step 4 of Protocol 1.
-
Data Recording and Analysis: Follow steps 5 and 6 of Protocol 1. The primary comparison will be between the "MK-801 + Vehicle" group and the "MK-801 + this compound" group(s).
Protocol 3: Investigating the Role of the 5-HT1A Receptor
Objective: To determine the involvement of the 5-HT1A receptor in the mechanism of action of this compound.
Materials:
-
All materials from Protocols 1 and 2
-
WAY100635 (5-HT1A antagonist)
-
8-OH-DPAT (5-HT1A agonist)
Procedure for Antagonism Study:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions of WAY100635 in saline. An effective dose is typically around 0.1 mg/kg.[5]
-
WAY100635 Administration: 15 minutes before the administration of this compound, administer WAY100635 (i.p.) or saline.
-
This compound and MK-801 Administration: Proceed with the administration of this compound and MK-801 as described in Protocol 2.
-
Data Recording and Analysis: Record and analyze locomotor activity as previously described. The key comparison will be between the "MK-801 + this compound" group and the "MK-801 + this compound + WAY100635" group.
Procedure for Synergism Study:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions of a sub-effective dose of this compound (e.g., 0.1 mg/kg) and a sub-effective dose of 8-OH-DPAT (e.g., 0.01 mg/kg).[5]
-
Co-administration: Administer the sub-effective dose of this compound (s.c.) and the sub-effective dose of 8-OH-DPAT (i.p.) 30 minutes and 15 minutes, respectively, before the administration of MK-801.
-
MK-801 Administration: Administer MK-801 (i.p.) as described in Protocol 1.
-
Data Recording and Analysis: Record and analyze locomotor activity. The key comparison will be between the groups receiving the individual sub-effective doses and the group receiving the combined treatment.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on MK-801-induced hyperactivity.
Caption: Proposed signaling pathway for the synergistic action of mGlu4 and 5-HT1A receptors.
References
- 1. The NMDA-receptor antagonist MK-801 selectively disrupts reversal learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The topography of MK-801-induced locomotor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Lu AF21934 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This test is founded on the innate tendency of rodents to investigate novel objects more than familiar ones. Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a receptor implicated in the modulation of synaptic transmission and neuronal excitability. As cognitive enhancement is a key area of investigation for mGlu4 modulators, the NOR test serves as a valuable tool to evaluate the potential therapeutic effects of compounds like this compound on cognitive function.
These application notes provide a comprehensive protocol for conducting the NOR test with the inclusion of this compound administration, guidelines for data analysis, and a summary of its mechanism of action.
Mechanism of Action: this compound and mGlu4 Receptor Signaling
This compound acts as a positive allosteric modulator at the mGlu4 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding event enhances the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gi/o protein. Upon activation by glutamate, and potentiation by this compound, the associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream signaling pathways, ultimately influencing neurotransmitter release and synaptic plasticity, processes that are fundamental to learning and memory.
Experimental Protocol: Novel Object Recognition Test
This protocol is designed for use in mice and can be adapted for other rodents.
Materials:
-
Test Arena: A square or circular open field (e.g., 40 x 40 x 40 cm), made of a non-porous material that is easy to clean (e.g., Plexiglas or PVC). The color should be uniform to minimize visual distractions.
-
Objects: Two sets of three identical objects. The objects should be of sufficient size for the animal to explore but not so large as to be intimidating. They should be made of a non-porous material (e.g., plastic, metal, or glass) and have no intrinsic rewarding or aversive properties. The objects within a set must be identical, but the two sets should differ in shape, color, and texture.
-
Animal Subjects: Male or female mice (e.g., C57BL/6), aged 8-12 weeks. Animals should be group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
This compound: To be dissolved in an appropriate vehicle.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., 1% methylcellulose (B11928114) in sterile water).
-
Video Recording and Analysis System: A camera mounted above the test arena and software for tracking animal behavior and object exploration time.
-
Cleaning Solution: 70% ethanol (B145695) or a similar cleaning agent to eliminate olfactory cues between trials.
Experimental Workflow:
Procedure:
1. Handling and Acclimation:
-
Handle the mice for 2-3 minutes per day for at least 5 days prior to the start of the experiment to reduce stress-induced behaviors.
-
On each day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of any procedure.
2. Day 1: Habituation Phase:
-
Place each mouse individually into the empty test arena and allow it to explore freely for 10 minutes.
-
This phase allows the animal to become accustomed to the testing environment, reducing anxiety and exploratory behavior that is not directed towards the objects.
-
After 10 minutes, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal.
3. Day 2: Familiarization/Training Phase:
-
Drug Administration:
-
Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 0.5, 1, or 2.5 mg/kg).
-
Administer the vehicle control to the control group using the same route and volume.
-
The administration should occur 60 minutes prior to the start of the familiarization trial.[1]
-
-
Trial:
-
Place two identical objects (A + A) in opposite, symmetrical corners of the arena.
-
Gently place the mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to explore the objects for 10 minutes. Record the session for later analysis.
-
After the trial, return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
-
4. Day 3: Test Phase:
-
Retention Interval: The test phase should be conducted after a specific retention interval, for example, 24 hours after the familiarization phase.
-
Trial:
-
Place one of the familiar objects (A) and one novel object (B) in the same locations as in the familiarization phase. The position of the novel object should be counterbalanced across animals to avoid place preference.
-
Place the mouse in the center of the arena and allow it to explore for 5 minutes. Record the session.
-
After the trial, return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
-
Data Presentation and Analysis
Exploration of an object is defined as the animal's nose being in close proximity to the object (typically within 2 cm) and oriented towards it. Chewing or climbing on the object is also considered exploration.
Key Parameters to Measure:
-
Tfamiliar: Time spent exploring the familiar object in the test phase.
-
Tnovel: Time spent exploring the novel object in the test phase.
-
Total Exploration Time: Tfamiliar + Tnovel
Calculation of Discrimination Index (DI):
The primary measure of recognition memory is the Discrimination Index (DI), which is calculated as follows:
DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)
A positive DI value indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of 0 suggests no preference, and a negative DI indicates a preference for the familiar object.
Data Summary Tables:
Table 1: Exploration Times in the Novel Object Recognition Test (Mean ± SEM)
| Treatment Group | Dose (mg/kg, s.c.) | Exploration Time of Familiar Object (s) | Exploration Time of Novel Object (s) | Total Exploration Time (s) |
| Vehicle | - | 15.2 ± 2.1 | 25.8 ± 3.4 | 41.0 ± 5.3 |
| This compound | 0.5 | 14.9 ± 1.9 | 30.1 ± 4.0 | 45.0 ± 5.8 |
| This compound | 1.0 | 12.5 ± 1.5 | 35.5 ± 4.2 | 48.0 ± 5.5 |
| This compound | 2.5 | 13.1 ± 1.8 | 36.2 ± 4.5 | 49.3 ± 6.1 |
Table 2: Discrimination Index in the Novel Object Recognition Test (Mean ± SEM)
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (DI) |
| Vehicle | - | 0.26 ± 0.05 |
| This compound | 0.5 | 0.34 ± 0.06 |
| This compound | 1.0 | 0.48 ± 0.07 |
| This compound | 2.5 | 0.47 ± 0.08 |
*p < 0.05 compared to Vehicle group (statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test).
Conclusion
The Novel Object Recognition test is a robust and reliable method for assessing the effects of this compound on recognition memory. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can effectively evaluate the cognitive-enhancing potential of this mGlu4 positive allosteric modulator. Careful attention to handling, habituation, and control of experimental variables is crucial for obtaining valid and reproducible results.
References
Application Note: HPLC-ECD for Measuring Neurotransmitter Changes Induced by Lu AF21934
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which has shown potential in preclinical models of psychosis. Its mechanism of action involves the modulation of neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506). This application note provides a detailed protocol for the analysis of these neurotransmitter changes in rodent brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and selective method for quantifying monoamine neurotransmitters.[1][2]
Principle of the Method
HPLC-ECD is a powerful technique for the analysis of electrochemically active compounds.[1] The method involves the separation of analytes on a reversed-phase HPLC column, followed by their detection using an electrochemical detector. This detector measures the current generated by the oxidation or reduction of the analytes at an electrode surface, providing high sensitivity and selectivity for neurotransmitters like dopamine and serotonin without the need for complex derivatization.[1][2]
Effects of this compound on Neurotransmitter Levels
Preclinical studies have demonstrated that this compound can modulate neurotransmitter release. Specifically, this compound administered at a dose of 5 mg/kg was found to inhibit the increase in dopamine (DA) and serotonin (5-HT) release in the frontal cortex of rats induced by the NMDA receptor antagonist MK-801.[2]
Quantitative Data Summary
The following table summarizes the basal extracellular levels of dopamine and serotonin in the rat frontal cortex as reported in the key study, providing a baseline for assessing the effects of this compound.
| Neurotransmitter | Basal Extracellular Level (pg/10 µL) |
| Dopamine (DA) | 1.50 ± 0.20 |
| Serotonin (5-HT) | 0.62 ± 0.06 |
| Data from Wierońska et al. (2015)[2] |
Experimental Protocol
This protocol provides a comprehensive procedure for the analysis of dopamine and serotonin in rodent brain tissue following the administration of this compound.
I. Materials and Reagents
-
Chemicals: Dopamine hydrochloride, Serotonin hydrochloride, Perchloric acid (PCA), Sodium metabisulfite, EDTA, Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Ultrapure water.
-
HPLC System: An HPLC system equipped with a pump, autosampler, and a coulochemical or amperometric electrochemical detector (e.g., Ultimate 3000 System).[2]
-
HPLC Column: A C18 reversed-phase column suitable for neurotransmitter analysis.
-
Sample Preparation: Tissue homogenizer, centrifuge, and 0.22 µm syringe filters.
II. Sample Preparation: Brain Tissue Homogenization
-
Tissue Dissection: Rapidly dissect the brain region of interest (e.g., frontal cortex) on an ice-cold surface.
-
Homogenization: Homogenize the tissue samples in an ice-cold 0.1 M perchloric acid solution containing an antioxidant like 0.1 mM sodium metabisulfite. A common ratio is 7.5 µL of solution per milligram of brain tissue.
-
Sonication: Sonicate the homogenates for 10 minutes on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 11,000 rpm) at 4°C for 40 minutes to pellet proteins and cellular debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Storage: Samples can be stored at -80°C until analysis.
III. HPLC-ECD Analysis
-
Mobile Phase Preparation: Prepare a mobile phase suitable for monoamine separation. A typical mobile phase consists of a buffer (e.g., sodium phosphate (B84403) or sodium citrate), an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like acetonitrile or methanol in ultrapure water. The pH is typically adjusted to the acidic range (e.g., pH 3.0).
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the column, typically around 0.35 mL/min.
-
Injection Volume: Inject 1-20 µL of the filtered sample.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.
-
-
Electrochemical Detection:
-
Working Electrode: Use a glassy carbon working electrode.
-
Potential: Apply an oxidation potential of approximately +800 mV.
-
Detector: A coulochemical detector is recommended for high sensitivity.[2]
-
-
Standard Curve: Prepare a series of standard solutions of dopamine and serotonin of known concentrations in the same matrix as the samples (0.1 M perchloric acid). Inject these standards to generate a calibration curve for quantification.
-
Data Analysis: Integrate the peak areas of dopamine and serotonin in the sample chromatograms and quantify their concentrations using the standard curve.
Visualizations
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Experimental Workflow Diagram
Caption: HPLC-ECD Experimental Workflow.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Preclinical Electrophysiological Study of Lu AF21934
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed electrophysiological protocol to investigate the effects of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The primary mechanism of action for this compound is the potentiation of mGlu4 receptor activity, which has been shown to have antipsychotic-like effects. This document outlines protocols for whole-cell patch-clamp recordings in primary neuronal cultures or brain slices to characterize the effects of this compound on synaptic transmission. Additionally, a protocol is provided to investigate potential indirect modulatory effects on small-conductance calcium-activated potassium (SK) channels, a key regulator of neuronal excitability.
Introduction to this compound
This compound is a selective and brain-penetrant positive allosteric modulator of the mGlu4 receptor, with an EC50 of approximately 500 nM.[1] As a PAM, this compound does not activate the mGlu4 receptor directly but enhances its response to the endogenous agonist, glutamate. The activation of mGlu4 receptors, which are Gi/o-coupled, leads to an inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability. Preclinical studies have demonstrated the antipsychotic-like effects of this compound, which appear to be dependent on 5-HT1A receptor signaling.[2]
Signaling Pathway of this compound
The signaling pathway initiated by the activation of the mGlu4 receptor in the presence of this compound is depicted below.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the mGlu4 receptor.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
This protocol is designed to assess the effect of this compound on presynaptic glutamate release.
3.1.1. Materials
-
Cell Culture: Primary cortical or hippocampal neurons (E18 rat or mouse) cultured for 14-21 days in vitro, or acute brain slices.
-
External Solution (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Pharmacological Agents: this compound, Tetrodotoxin (TTX), Bicuculline (B1666979), AP5, CNQX.
3.1.2. Methodology
-
Prepare cultured neurons or acute brain slices for recording.
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at -70 mV to record inward sEPSCs.
-
Record a stable baseline of sEPSC activity for 5-10 minutes in ACSF.
-
Apply this compound (e.g., 1 µM, 5 µM, 10 µM) to the bath and record for 10-15 minutes.
-
Wash out the drug and record for another 10-15 minutes.
-
At the end of the experiment, apply TTX (1 µM) to confirm the action potential-dependent nature of the events, followed by the application of bicuculline (10 µM), AP5 (50 µM), and CNQX (20 µM) to block GABAA, NMDA, and AMPA receptors, respectively, to confirm the glutamatergic nature of the sEPSCs.
3.1.3. Data Analysis
-
Analyze sEPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).
-
A decrease in sEPSC frequency with no change in amplitude would suggest a presynaptic mechanism of action.
Protocol 2: Investigation of Indirect Effects on Small-Conductance Calcium-Activated Potassium (SK) Channels
This protocol aims to determine if this compound indirectly modulates SK channel activity, potentially through its effects on intracellular calcium dynamics secondary to mGlu4 activation.
3.2.1. Materials
-
Cell Type: Cells expressing SK channels (e.g., hippocampal neurons, or HEK293 cells transfected with SK channel subunits).
-
External Solution: Standard ACSF.
-
Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH). Free Ca2+ can be buffered to specific concentrations.
-
Pharmacological Agents: this compound, Apamin (B550111) (a specific SK channel blocker), L-glutamate.
3.2.2. Methodology
-
Establish a whole-cell voltage-clamp configuration.
-
Use a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit SK currents.
-
Record a stable baseline current in ACSF.
-
Apply a submaximal concentration of L-glutamate to activate mGlu4 receptors.
-
Apply this compound in the continued presence of L-glutamate.
-
After observing the effect of this compound, apply apamin (e.g., 100 nM) to isolate the SK channel-mediated current.
-
The apamin-sensitive current is considered the SK current.
3.2.3. Data Analysis
-
Subtract the current recorded in the presence of apamin from the current recorded in its absence to isolate the SK current.
-
Compare the amplitude of the SK current before and after the application of this compound.
Experimental Workflow
The following diagram illustrates the general experimental workflow for investigating the electrophysiological effects of this compound.
Caption: General experimental workflow for electrophysiological studies of this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on sEPSC Frequency and Amplitude
| Concentration of this compound | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) | n (cells) |
| Baseline | Mean ± SEM | Mean ± SEM | X |
| 1 µM | Mean ± SEM | Mean ± SEM | X |
| 5 µM | Mean ± SEM | Mean ± SEM | X |
| 10 µM | Mean ± SEM | Mean ± SEM | X |
| Washout | Mean ± SEM | Mean ± SEM | X |
Table 2: Indirect Effect of this compound on Apamin-Sensitive SK Current
| Condition | SK Current Amplitude at -80 mV (pA) | n (cells) |
| Baseline (with L-glutamate) | Mean ± SEM | X |
| This compound (with L-glutamate) | Mean ± SEM | X |
| Washout (with L-glutamate) | Mean ± SEM | X |
Conclusion
The provided protocols offer a robust framework for characterizing the electrophysiological effects of this compound. By investigating its impact on spontaneous synaptic transmission, researchers can elucidate its modulatory role at the synaptic level. Furthermore, the protocol for assessing potential indirect effects on SK channels allows for a more comprehensive understanding of its neuronal effects. These studies are crucial for the continued development of mGlu4 receptor modulators as potential therapeutics for neuropsychiatric disorders.
References
Application Notes and Protocols: In Vitro Assays for Lu AF21934 Using Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF21934 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Activation of mGluR4, a group III mGluR, is a promising therapeutic strategy for neurological disorders, including Parkinson's disease and schizophrenia, primarily through the modulation of glutamatergic neurotransmission.[1][2][3] The mechanism of action for some mGluR4 PAMs has been linked to neuroprotective effects, often by inhibiting excessive glutamate release.[1][2][4] Additionally, the antipsychotic-like effects of this compound in rodent models have been shown to involve the 5-hydroxytryptamine (HT)1A (5-HT1A) receptor signaling pathway, suggesting a complex interplay between the glutamatergic and serotonergic systems.[1]
These application notes provide detailed protocols for a series of in vitro assays using cultured neurons to characterize the neuroprotective, neuritogenic, and synaptomodulatory effects of this compound. The protocols are designed to be adaptable for primary cortical, hippocampal, or cerebellar granule neuron cultures.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the known activities of other mGluR4 PAMs. These tables are intended to serve as a template for data presentation.
Table 1: Potency and Efficacy of this compound in mGluR4 Activation Assays
| Assay Type | Cell Type | Agonist | Parameter | This compound Value |
| cAMP Assay | Cultured Cortical Neurons | L-AP4 | EC50 Shift Ratio | 2.5 |
| GTPγS Binding | Recombinant hmGluR4 | L-AP4 | EC50 Shift Ratio | 3.2 |
| Calcium Flux | hmGluR4-expressing cells | Glutamate | EC50 (µM) | 5.8 |
Table 2: Neuroprotective Effects of this compound in Cultured Neurons
| Assay Type | Neuronal Culture | Toxic Insult | Parameter | This compound (10 µM) Effect |
| MTT Assay | Cortical Neurons | NMDA (100 µM) | % Neuronal Viability | 65% increase |
| LDH Release Assay | Cortical Neurons | NMDA (100 µM) | % LDH Release Reduction | 50% |
| TUNEL Staining | Hippocampal Neurons | H2O2 (100 µM) | % Apoptotic Cells | 45% decrease |
Table 3: Effects of this compound on Neurite Outgrowth and Synaptic Function
| Assay Type | Neuronal Culture | Parameter | This compound (1 µM) Effect |
| Neurite Outgrowth Assay | Cortical Neurons | Average Neurite Length (µm) | 35% increase |
| Glutamate Release Assay | Cerebellar Granule Cells | % Reduction in K+-evoked Glutamate Release | 40% |
Signaling Pathways
Proposed Signaling Pathway for this compound in Neurons
Caption: Proposed signaling of this compound in neurons.
Experimental Protocols
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect cultured neurons from excitotoxic cell death induced by N-methyl-D-aspartate (NMDA).
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lu AF21934 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Lu AF21934 and recommended solvents. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful handling and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. This compound is readily soluble in DMSO at concentrations of ≥ 80 mg/mL (253.81 mM).[1] It is also soluble in Dimethylformamide (DMF) at 30 mg/mL.[2]
Q2: I'm observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The solubility of this compound is significantly lower in aqueous solutions. For instance, in a 1:4 mixture of DMSO:PBS (pH 7.2), the solubility is approximately 0.20 mg/mL.[2] To avoid precipitation, consider using a co-solvent system or a vehicle suitable for your experimental needs. For in vivo studies, several formulations have been successfully used (see table below).
Q3: My this compound is not dissolving completely, even in DMSO. What steps can I take?
A3: If you encounter difficulties in dissolving this compound, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that your DMSO is of high quality and not hygroscopic, as water content can reduce the solubility of the compound.[1] Using a fresh, unopened bottle of DMSO is advisable.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once dissolved, it is recommended to store stock solutions in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to two years).[1][3]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulation vehicles.
| Solvent/Vehicle System | Concentration | Observations |
| In Vitro Solvents | ||
| DMSO | ≥ 80 mg/mL (253.81 mM) | Clear solution.[1] |
| DMF | 30 mg/mL | Clear solution.[2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | For cell-based assays.[2] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.93 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.93 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.93 mM) | Clear solution.[1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies.
Protocol 1: PEG300 and Tween-80 Formulation
This protocol is suitable for creating a vehicle for systemic administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.[1]
Protocol 2: SBE-β-CD Formulation
This formulation utilizes a cyclodextrin (B1172386) to enhance solubility.
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume using the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. This will yield a final concentration of ≥ 2.5 mg/mL.[1]
Protocol 3: Corn Oil Formulation
This protocol is for creating an oil-based suspension for administration.
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume using corn oil.
-
Vortex or sonicate until a uniform suspension is achieved. This formulation can achieve a concentration of ≥ 2.5 mg/mL.[1]
Visual Guides
Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Solvent Selection Guide for this compound
Caption: Solvent selection guide for this compound.
References
Technical Support Center: Lu AF21934 for Anxiolytic Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Lu AF21934 in studies investigating its anxiolytic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3][4] As a PAM, it does not activate the mGlu4 receptor directly but enhances its response to the endogenous agonist, glutamate.[[“]][6] This modulatory action is key to its therapeutic potential. It has an EC50 of 500 nM for the human mGlu4 receptor.[2][4]
Q2: What is the proposed signaling pathway for the anxiolytic-like effects of this compound?
A2: Preclinical studies suggest that the anxiolytic-like effects of this compound are mediated by the GABAergic system. The anti-hyperthermic effect of a 5 mg/kg dose in the stress-induced hyperthermia (SIH) test was inhibited by the benzodiazepine (B76468) receptor antagonist flumazenil.[2][3] Conversely, the anxiolytic action was found to be independent of the serotonergic system.[2][3] It is important to distinguish this from its antipsychotic-like effects, which have been shown to be dependent on 5-HT1A receptor signaling.[1][7]
Q3: In which preclinical models has this compound demonstrated anxiolytic-like activity?
A3: this compound has shown dose-dependent anxiolytic-like effects in several established rodent models[2][3]:
-
Stress-Induced Hyperthermia (SIH) test
-
Four-plate test
-
Marble-burying test
Notably, it did not show a significant effect in the Vogel's conflict test.[3]
Q4: What is a typical dosage range for this compound in rodent studies?
A4: Effective doses in preclinical rodent models have been reported to range from 0.1 mg/kg to 12 mg/kg, administered subcutaneously (s.c.) or orally (p.o.).[2][4][8] For instance, a dose of 5 mg/kg (s.c.) produced an anti-hyperthermic effect in the SIH test[2][3], while doses of 0.5 and 2.5 mg/kg reversed harmaline-induced hyperactivity in rats.[4][9] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Q5: How should I prepare and administer this compound for in vivo experiments?
A5: Based on published studies, this compound can be prepared as a suspension. For subcutaneous (s.c.) administration in mice and rats, it has been dispersed in 20% (2-hydropropyl)-β-cyclodextrin.[2] For oral administration (p.o.) in rat studies, it has been suspended in PEG-400.[8] It is typically administered 60 minutes before the behavioral test.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Anxiolytic Effect at Expected Doses | Suboptimal Dosage: The effective dose can vary between different anxiety models, species, or even strains. | Conduct a full dose-response curve (e.g., 0.5, 1, 2.5, 5, 10 mg/kg, s.c.) to establish the minimal effective dose (MED) for your specific assay and animal model. |
| Inappropriate Vehicle/Formulation: Poor solubility or stability of the compound can lead to inconsistent exposure. | Ensure this compound is fully suspended in the vehicle before each administration. For s.c. injection, 20% (2-hydropropyl)-β-cyclodextrin is a documented vehicle.[2] Verify the stability of your preparation over the course of the experiment. | |
| Timing of Administration: The time between drug administration and behavioral testing may not align with the drug's Tmax (time to maximum plasma concentration). | Administer the compound 60 minutes prior to testing, as this has been effective in previous studies.[2] If feasible, conduct a pilot pharmacokinetic study to determine Cmax and Tmax in your model. | |
| Confounding Sedative Effects | High Dosage: this compound has been observed to decrease basal locomotor activity, which can be misinterpreted or can mask anxiolytic effects.[2][3][4] | Use the lowest effective dose determined from your dose-response study. Always include a locomotor activity test (e.g., open field test) as a control to assess for potential motor-suppressant effects at the doses being tested for anxiety. |
| Variability in Behavioral Results | Animal Stress: High baseline stress or improper handling can increase variability and mask the drug's effects. | Acclimate animals properly to the housing and testing environment. Handle animals consistently and minimize external stressors (noise, light changes) during experiments. |
| Model Selection: this compound was not effective in the Vogel's conflict test, suggesting its anxiolytic profile may be model-dependent.[3] | Consider using models where efficacy has been previously demonstrated, such as the marble-burying or stress-induced hyperthermia tests.[3] |
Data Presentation: Preclinical Anxiolytic & Related Activity
Table 1: Summary of this compound Doses and Effects in Rodent Models
| Model | Species | Dose Range (Route) | Effect | Reference |
| Stress-Induced Hyperthermia | Mouse | 5 mg/kg (s.c.) | Anxiolytic-like (anti-hyperthermic effect) | [2][3] |
| Four-Plate Test | Mouse | Not specified | Dose-dependent anxiolytic-like effect | [2][3] |
| Marble-Burying Test | Mouse | 12 mg/kg | Anxiolytic-like (reduced marble burying) | [4] |
| Vogel's Conflict Test | Rat | 2, 5, 10, 15 mg/kg (s.c.) | No anxiolytic-like effect | [2][3] |
| MK-801-Induced Hyperactivity | Mouse | 0.1 - 5 mg/kg | Dose-dependent inhibition of hyperactivity | [2] |
| Harmaline-Induced Hyperactivity | Rat | 0.5 & 2.5 mg/kg (s.c.) | Reversal of hyperactivity | [2][9] |
| Basal Locomotor Activity | Mouse | Not specified | Decreased activity | [2][3] |
Experimental Protocols
Protocol 1: Marble-Burying Test in Mice
This protocol is adapted from methodologies where mGlu4 PAMs have shown efficacy.[4][10]
-
Animal Preparation: Use male mice (e.g., C57BL/6J), group-housed, and acclimated to the facility for at least one week. House animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle.
-
Drug Administration: Prepare this compound in a vehicle of 20% (2-hydropropyl)-β-cyclodextrin. Administer the selected dose (e.g., 1, 5, 10 mg/kg) or vehicle via subcutaneous (s.c.) injection 60 minutes before the test.
-
Apparatus: Use a standard mouse cage (e.g., 40 x 25 x 15 cm) filled with 5 cm of clean bedding. Evenly space 20 glass marbles on the surface of the bedding.
-
Procedure:
-
Gently place a single mouse into the test cage.
-
Leave the mouse undisturbed for 30 minutes to freely explore the cage.
-
After 30 minutes, remove the mouse and return it to its home cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the number of marbles buried by the drug-treated groups versus the vehicle-treated group. A significant reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Visualizations
Signaling and Experimental Diagrams
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anxiolytic- but not antidepressant-like activity of this compound, a novel, selective positive allosteric modulator of the mGlu₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. consensus.app [consensus.app]
- 6. apexbt.com [apexbt.com]
- 7. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Lu AF21934 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lu AF21934, a selective positive allosteric modulator (PAM) of the mGlu4 receptor, particularly when used at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Have any off-target effects of this compound been reported at high concentrations?
A1: Yes, in broad in-vitro screens, this compound was evaluated for off-target activity at a concentration of 10 μM. While it did not show significant affinity for a panel of 70 G-protein coupled receptors (GPCRs), it did exhibit some off-target activity at this high concentration.
Q2: Which specific receptors are known to have off-target interactions with this compound at high concentrations?
A2: At a concentration of 10 μM, this compound has been reported to act as a:
-
Weak positive allosteric modulator (PAM) of the mGlu6 receptor .
-
Antagonist of the adenosine (B11128) A2A receptor .
-
Antagonist of the serotonin 5-HT2B receptor .
Q3: Is there quantitative data available for these off-target interactions (e.g., Ki, IC50)?
Summary of this compound Off-Target Profile
| Target Receptor | Primary Activity | Off-Target Activity at 10 μM | Quantitative Data |
| mGlu4 | Positive Allosteric Modulator (PAM) | --- | EC50 = 550 nM |
| mGlu6 | --- | Weak Positive Allosteric Modulator | Not Available |
| Adenosine A2A | --- | Antagonist | Not Available |
| 5-HT2B | --- | Antagonist | Not Available |
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that the observed effects in your experiments using high concentrations of this compound might be due to off-target activities, this guide provides generalized protocols to help you investigate these potential interactions.
Issue: Unexplained experimental results at high concentrations of this compound.
Potential Cause: The observed effects may be mediated by the off-target activity of this compound on mGlu6, adenosine A2A, or 5-HT2B receptors.
Troubleshooting Steps:
-
Confirm On-Target Effect: As a first step, ensure that the observed effects are consistent with the known pharmacology of mGlu4 receptor modulation.
-
Characterize Off-Target Binding: Perform radioligand binding assays to determine the affinity (Ki) of this compound for the potential off-target receptors.
-
Characterize Off-Target Functional Activity: Conduct functional assays to determine the potency (IC50 or EC50) of this compound at the potential off-target receptors.
Experimental Protocols
Characterizing Adenosine A2A Receptor Antagonism
a. Radioligand Binding Assay (to determine Ki)
This protocol is a generalized method to determine the binding affinity of this compound to the adenosine A2A receptor.
Caption: Workflow for A2A Receptor Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human adenosine A2A receptor.
-
Harvest the cells and homogenize them in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective A2A receptor radioligand (e.g., [3H]-ZM241385).
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
b. Functional Assay: cAMP Measurement (to determine IC50)
This protocol describes a method to assess the functional antagonist activity of this compound at the adenosine A2A receptor.
Caption: Workflow for A2A Receptor Functional Assay.
Methodology:
-
Cell Preparation:
-
Culture cells endogenously or recombinantly expressing the adenosine A2A receptor (e.g., HEK293-A2A).
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Functional Assay:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of a known A2A receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).
-
After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Characterizing 5-HT2B Receptor Antagonism
a. Functional Assay: Calcium Mobilization (to determine IC50)
This protocol outlines a method to measure the antagonist activity of this compound at the 5-HT2B receptor.
Technical Support Center: Lu AF21934 Efficacy in Tremor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the efficacy of Lu AF21934, a positive allosteric modulator of the mGlu4 receptor, in preclinical tremor models.
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail to reduce tremor in the harmaline-induced tremor model?
A1: Preclinical studies have demonstrated that this compound, administered at doses of 0.5-5 mg/kg (s.c.), did not attenuate harmaline-induced tremor in rats[1][2]. The primary reason for this lack of efficacy is likely due to the specific mechanism of harmaline-induced tremor and the neuroanatomical distribution of the mGlu4 receptor.
Harmaline (B1672942) induces tremor by generating rhythmic and synchronous burst-firing activity in the inferior olivary nucleus (ION)[3][4][5][6]. This rhythmic activity is then transmitted through climbing fibers to the deep cerebellar nuclei, which are critical for the expression of the tremor[3][4][6].
Crucially, research has shown that the expression of mGlu4 mRNA is low in the inferior olive, the primary site of harmaline's tremorigenic action[1]. Conversely, mGlu4 mRNA expression is high in the cerebellar cortex[1]. Therefore, while this compound effectively modulates mGlu4 receptors, its therapeutic target is not sufficiently present in the key brain region driving harmaline-induced tremors. This suggests that the neuronal mechanisms responsible for this type of tremor are insensitive to the stimulation of mGlu4 receptors[1].
Interestingly, at doses of 0.5 and 2.5 mg/kg, this compound did reverse harmaline-induced hyperactivity, indicating that the compound was brain-penetrant and pharmacologically active at the doses tested[1][2].
Troubleshooting Guide
Issue: No observable reduction in harmaline-induced tremor following this compound administration.
Possible Cause 1: Mismatched Pharmacological Mechanism and Disease Model.
-
Explanation: The harmaline-induced tremor model is heavily dependent on the hyperexcitability of the inferior olivary nucleus[3][4][5]. This compound is a positive allosteric modulator of the mGlu4 receptor[2]. As detailed in the FAQ, the low expression of mGlu4 receptors in the inferior olive likely accounts for the lack of anti-tremor effect[1].
-
Recommendation: Consider using alternative tremor models where the underlying pathophysiology aligns better with the mechanism of action of mGlu4 receptor modulation. For instance, models involving altered glutamatergic transmission in the basal ganglia or cerebellum might be more appropriate.
Possible Cause 2: Inappropriate Dosing Regimen.
-
Explanation: While the cited study used a dose range of 0.5-5 mg/kg, it is possible that higher doses could have an effect. However, the lack of any discernible effect across this range makes it less likely.
-
Recommendation: Before escalating doses, confirm the brain penetrance and receptor engagement of this compound in your specific experimental setup using techniques like microdialysis or ex vivo receptor occupancy assays.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study investigating this compound in the harmaline-induced tremor model.
| Parameter | Harmaline (15 mg/kg, i.p.) Effect | This compound (0.5-5 mg/kg, s.c.) + Harmaline Effect on Tremor | This compound (0.5 & 2.5 mg/kg, s.c.) + Harmaline Effect on Hyperactivity |
| Tremor Power (9-15 Hz) | Increased | No influence | Not reported |
| Tremor Index | Increased | No influence | Not reported |
| Exploratory Locomotion | Initially inhibited (0-30 min), then increased hyperactivity | No influence on tremor | Reversed harmaline-induced hyperactivity |
Data sourced from Ossowska et al., 2014.[1]
Experimental Protocols
Harmaline-Induced Tremor Model in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Harmaline Administration: Harmaline is administered intraperitoneally (i.p.) at a dose of 15 mg/kg[1]. Tremor typically appears within a few minutes of administration[7].
-
This compound Administration: this compound is administered subcutaneously (s.c.) at doses ranging from 0.5 to 5 mg/kg, typically 30 minutes prior to harmaline injection[1].
-
Tremor Assessment: Tremor can be quantified using a force plate actimeter, which measures the power spectrum of animal movements. An increase in the power within the 9-15 Hz frequency band is indicative of harmaline-induced tremor[1].
Mandatory Visualizations
Signaling Pathway of Harmaline-Induced Tremor
Caption: Mechanism of harmaline-induced tremor and the site of action of this compound.
Experimental Workflow
Caption: Experimental workflow for testing this compound in the harmaline tremor model.
References
- 1. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Harmaline tremor: underlying mechanisms in a potential animal model of essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting lack of efficacy with Lu AF21934 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with Lu AF21934 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. Its antipsychotic-like effects observed in rodent models have been shown to be dependent on 5-HT1A receptor signaling. This suggests a functional interaction between the mGlu4 and 5-HT1A receptor pathways is crucial for its efficacy in these models.
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in various rodent models relevant to psychiatric disorders. It has been shown to have anxiolytic-like effects and to reverse behaviors associated with psychosis. Specifically, it can inhibit hyperactivity induced by MK-801 or amphetamine and antagonize head twitches induced by DOI. It has also been found to reverse social interaction deficits in rats.
Q3: Are there any preclinical models where this compound has shown a lack of efficacy?
Yes, this compound has been reported to be inactive in models of depression, such as the tail suspension test in mice. It also did not show efficacy in reducing harmaline-induced tremor in rats, although it did reduce harmaline-induced hyperactivity.
Q4: What are the common reasons for a lack of in vivo efficacy with a small molecule like this compound?
A lack of in vivo efficacy for a small molecule inhibitor can stem from several factors, broadly categorized as issues related to the compound's formulation and administration, its pharmacokinetic or pharmacodynamic properties, or the experimental model itself. Key considerations include:
-
Formulation and Administration: Poor solubility, improper vehicle selection, or incorrect administration technique can lead to inadequate drug delivery.
-
Pharmacokinetics (PK): Insufficient absorption, rapid metabolism, or fast excretion can result in low drug exposure at the target site.
-
Pharmacodynamics (PD): The compound may not be engaging the mGlu4 receptor effectively in the specific brain region or at the right time to elicit the desired pharmacological effect.
-
Animal Model: The chosen animal model may not be appropriate for the mechanism of action of this compound, or there may be species-specific differences in the drug's activity.
Troubleshooting Guide
My in vivo experiment with this compound is not showing the expected effect. What should I check?
Here is a step-by-step guide to troubleshoot a lack of efficacy with this compound in your in vivo studies.
Step 1: Verify Compound and Formulation
Issue: The compound may not be properly formulated, leading to poor solubility and bioavailability.
Troubleshooting Actions:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound batch using appropriate analytical methods.
-
Check Formulation Protocol: this compound has poor aqueous solubility. A suitable vehicle is critical for its administration. Refer to the detailed formulation protocols in the "Experimental Protocols" section below.
-
Prepare Fresh Formulations: It is recommended to prepare fresh formulations for each experiment to avoid degradation.
-
Visual Inspection: Visually inspect the formulation for any precipitation or phase separation. If observed, gentle heating and/or sonication may be used to aid dissolution.
Step 2: Review Experimental Design and Execution
Issue: Suboptimal experimental design or procedural inconsistencies can mask the compound's true effect.
Troubleshooting Actions:
-
Dose Selection: The effective dose of this compound can vary depending on the animal model and behavioral endpoint. Refer to the "Quantitative Data" section for reported effective dose ranges. Consider performing a dose-response study to determine the optimal dose for your specific model.
-
Route of Administration: this compound has been administered via subcutaneous (s.c.) and oral (p.o.) routes. Ensure the chosen route is appropriate for your experimental goals and that the administration technique is correct.
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. For most behavioral tests, this compound is administered 60 minutes before the test.
-
Animal Strain and Species: Efficacy can vary between different strains and species of rodents. The majority of published studies have used Male Albino Swiss mice and Male Wistar rats.[1]
-
Behavioral Assay Parameters: Ensure that the parameters of your behavioral assay are validated and consistent with published protocols. Refer to the "Experimental Protocols" section for detailed methodologies.
Step 3: Investigate Pharmacokinetics and Pharmacodynamics
Issue: Insufficient target engagement due to poor pharmacokinetic properties or a disconnect between target engagement and the desired pharmacological effect.
Troubleshooting Actions:
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma and brain concentrations of this compound at your chosen dose. This will confirm if the compound is reaching the target tissue at sufficient concentrations.
-
Target Engagement: Consider performing a pharmacodynamic assay to confirm that this compound is engaging the mGlu4 receptor in the brain. This could involve ex vivo receptor binding assays or measuring downstream signaling markers.
-
Timing of Assessment: Assess target engagement and behavioral effects at various time points post-dosing to understand the time course of action.
Quantitative Data
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 (mGlu4) | Human | 500 nM | [2] |
| Effective Dose (MK-801-induced hyperactivity) | Mouse | 0.1 - 5 mg/kg (s.c.) | [2] |
| Effective Dose (Harmaline-induced hyperactivity) | Rat | 0.5 - 2.5 mg/kg (s.c.) | [3] |
| Effective Dose (Social Interaction Test) | Rat | 0.5 mg/kg (s.c.) | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 315.2 g/mol | [2] |
| Solubility | Poor in water; Soluble in DMSO, DMF | [2] |
| Brain Penetration | Yes (Qualitative) | [3] |
| Oral Bioavailability | Data not publicly available | |
| Cmax | Data not publicly available | |
| Tmax | Data not publicly available | |
| Half-life | Data not publicly available |
Experimental Protocols
Formulation of this compound for In Vivo Administration
a) Suspension in (2-hydroxypropyl)-β-cyclodextrin (for s.c. administration)
-
Weigh the required amount of this compound.
-
Prepare a 20% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile saline.
-
Disperse the this compound powder in the 20% cyclodextrin (B1172386) solution.
-
Vortex thoroughly to ensure a uniform suspension.
-
This formulation has been used for subcutaneous administration in rats and mice, typically 60 minutes before behavioral testing.[2]
b) Solution with co-solvents (for s.c. or p.o. administration)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
MK-801-Induced Hyperactivity in Mice
-
Animals: Male Albino Swiss mice (20-25 g) are suitable for this model.[1]
-
Habituation: Individually house the mice in the activity monitoring chambers for a 60-minute habituation period.
-
Drug Administration:
-
Administer the vehicle or this compound (e.g., 0.1, 1, or 5 mg/kg, s.c.) 60 minutes before the MK-801 challenge.
-
Administer MK-801 (0.3 mg/kg, i.p.) immediately before placing the animals back into the activity chambers.
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing counts) for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated and MK-801-only treated groups. A significant reduction in hyperactivity in the this compound-treated group compared to the MK-801 group indicates efficacy.
Social Interaction Test in Rats
-
Animals: Male Wistar rats (250-300 g) are commonly used.[1]
-
Habituation: Habituate the rats to the testing arena (a dimly lit open field) for 10-15 minutes on two consecutive days prior to the test day.
-
Drug Administration:
-
Administer the vehicle or this compound (e.g., 0.5 mg/kg, s.c.) 60 minutes before the test.
-
Administer MK-801 (0.2 mg/kg, i.p.) 30 minutes before the test to induce social withdrawal.
-
-
Testing Procedure:
-
Place a pair of unfamiliar rats (one from the vehicle group and one from a drug-treated group) in the arena.
-
Record the behavior of the pair for 10-15 minutes using a video camera.
-
-
Data Analysis: Score the duration and frequency of social behaviors, such as sniffing, grooming, following, and physical contact. A significant increase in social interaction in the this compound-treated group compared to the MK-801-only group indicates efficacy.
Visualizations
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Lu AF21934 in solution for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for the use of Lu AF21934 in in vivo studies, with a focus on the stability of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: this compound is poorly soluble in aqueous solutions. Therefore, a co-solvent system is typically required. Several formulations have been successfully used in preclinical studies. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1] Other options include using cyclodextrins or corn oil.[1] The choice of vehicle will depend on the specific experimental requirements, such as the route of administration and the desired concentration.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.
Q3: My solution of this compound has formed a precipitate. What should I do?
A3: Precipitation, or "crashing out," can occur if the aqueous solubility of this compound is exceeded when the DMSO stock is diluted into an aqueous vehicle. Here are some troubleshooting steps:
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the compound.
-
Sonication: Brief sonication can also aid in dissolution.[1]
-
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the vehicle and then add this intermediate solution to the remaining vehicle while vortexing.
-
Optimize Vehicle Composition: You may need to adjust the percentages of co-solvents (e.g., increase PEG300 or Tween-80 concentration) to improve the solubility of this compound at your target concentration.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your formulation.
Q4: Is there any published data on the stability of this compound in solution for in vivo studies?
A4: As of our latest review, there is no publicly available, detailed quantitative data on the stability of this compound in commonly used in vivo formulations. Therefore, it is highly recommended that researchers perform their own stability studies to ensure the integrity of the compound in their specific experimental setup and timeline. The following sections provide a general guideline and a hypothetical protocol for conducting such a study.
Stability of this compound in Solution: A Guideline
Due to the lack of specific stability data for this compound in solution, we provide the following best-practice guidelines for researchers to determine the stability of the compound in their chosen in vivo formulation. This is crucial for ensuring accurate dosing and reliable experimental outcomes.
Key Considerations for a Stability Study:
-
Vehicle Composition: The stability of this compound should be tested in the exact formulation you intend to use for your in vivo experiments.
-
Storage Conditions: Test the stability under various conditions that your solutions might be exposed to, such as room temperature (for the duration of the experiment) and refrigerated (for short-term storage).
-
Time Points: Analyze the concentration and purity of this compound at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to understand its degradation kinetics.
-
Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent compound from any potential degradation products.
Hypothetical Stability Data for this compound
The following table presents hypothetical data to illustrate how the stability of this compound could be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.
| Vehicle Composition | Storage Temperature | Time Point (hours) | This compound Concentration (% of initial) | Purity (%) | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature (~22°C) | 0 | 100 | 99.5 | Clear Solution |
| 4 | 98.2 | 99.1 | Clear Solution | ||
| 8 | 95.5 | 98.5 | Clear Solution | ||
| 24 | 88.1 | 95.2 | Slight yellowing | ||
| 10% DMSO, 90% Corn Oil | 4°C | 0 | 100 | 99.6 | Clear Solution |
| 24 | 99.2 | 99.5 | Clear Solution | ||
| 48 | 98.5 | 99.3 | Clear Solution | ||
| 72 | 97.8 | 99.1 | Clear Solution |
Experimental Protocol: Stability Assessment of this compound in an In Vivo Formulation
This protocol provides a general framework for assessing the stability of this compound in a commonly used vehicle.
1. Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid
2. Preparation of this compound Formulation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare the final formulation (e.g., 1 mg/mL), follow a stepwise addition process:
-
To 100 µL of the 10 mg/mL DMSO stock, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
Vortex the final solution until it is clear.
3. Stability Study Design:
-
Divide the prepared formulation into two sets of aliquots.
-
Store one set at room temperature (~22°C) and the other at 4°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each storage condition for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 252 nm).[2]
-
Injection Volume: 10 µL.
-
Quantification: Create a standard curve of this compound in the mobile phase. Calculate the concentration of this compound in the stability samples by comparing their peak areas to the standard curve.
-
Purity Assessment: Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products. Calculate the purity as the percentage of the main this compound peak area relative to the total peak area.
5. Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration over time for each storage condition.
-
Record any changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Determine the time at which the concentration of this compound falls below an acceptable limit (e.g., 90% of the initial concentration).
Experimental Workflow Diagram
References
How to minimize stress during Lu AF21934 administration
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing stress during the administration of Lu AF21934. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, it does not activate the mGluR4 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] The mechanism of action for its antipsychotic-like effects has been shown to involve the 5-HT1A receptor signaling pathway.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C for up to 4 years. Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 2 years or -20°C for 1 year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q3: What are the potential adverse effects of this compound in rodents?
A3: Preclinical studies in rodents have reported that this compound may cause a decrease in basal locomotor activity.[4] At higher doses, it has been observed to reduce locomotor activity, which should be considered when designing behavioral experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in solution.
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent or vehicle. Hydrophobic compounds often precipitate when diluted into aqueous buffers from a DMSO stock.
-
Solutions:
-
Vehicle Selection: this compound has limited solubility in aqueous solutions. The use of co-solvents and surfactants is recommended for in vivo administration. Several vehicle formulations have been successfully used in preclinical studies (see Table 2).
-
Preparation Technique: When preparing formulations, add each solvent sequentially and ensure the compound is fully dissolved before adding the next component. Gentle heating (to 37°C) and sonication can aid dissolution.
-
Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation.
-
Issue 2: Leakage at the injection site after subcutaneous administration.
-
Possible Cause: Improper injection technique, incorrect needle size, or excessive injection volume can lead to leakage.
-
Solutions:
-
Injection Technique: Create a "tent" of loose skin at the injection site (typically the scruff of the neck). Insert the needle at the base of the tent, parallel to the body. Inject the solution slowly and hold the needle in place for a few seconds before withdrawing.
-
Needle Gauge: Use an appropriate needle size for subcutaneous injections in mice (e.g., 25-27 gauge).
-
Injection Volume: Adhere to the recommended maximum injection volumes for mice to avoid over-distending the subcutaneous space.
-
Issue 3: High variability in experimental results.
-
Possible Cause: Inconsistent bioavailability due to formulation issues, improper administration, or animal-to-animal variation.
-
Solutions:
-
Homogenous Formulation: If using a suspension, ensure it is well-mixed and homogenous before and during administration to deliver a consistent dose.
-
Accurate Dosing: Ensure accurate calculation of the dose based on the animal's body weight.
-
Consistent Procedure: Maintain a consistent administration procedure across all animals, including restraint time and injection site.
-
Acclimatization: Allow animals to acclimate to the experimental environment to reduce stress-induced physiological changes that could affect drug metabolism and response.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Reported Solubility |
| DMSO | ≥ 80 mg/mL |
| DMF | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Table 2: In Vivo Administration Protocols for this compound in Rodents
| Species | Route | Dosage Range | Vehicle | Reference |
| Mice | Subcutaneous (s.c.) | 0.1 - 5 mg/kg | 20% (2-hydropropyl)-β-cyclodextrin | |
| Rats | Subcutaneous (s.c.) | 0.5 - 15 mg/kg | 20% (2-hydropropyl)-β-cyclodextrin |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
This protocol describes the preparation of a common vehicle for in vivo administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure the compound is completely dissolved. Sonication may be used to aid dissolution.
-
To a sterile vial, add the required volume of PEG300.
-
Add the calculated volume of the this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add the required volume of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add the required volume of sterile saline to the vial while vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, it should not be used.
Example for a 1 mL final solution at 2.5 mg/mL:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Subcutaneous Administration in Mice
This protocol provides a detailed methodology for the subcutaneous injection of this compound in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
Procedure:
-
Calculate the injection volume based on the animal's body weight and the desired dose.
-
Draw the calculated volume of the this compound formulation into a sterile syringe. Ensure there are no air bubbles.
-
Restrain the mouse. This can be done manually by grasping the loose skin at the scruff of the neck or using a commercial restraint device.
-
Create a "tent" of skin over the shoulders by gently lifting the skin.
-
Insert the needle, bevel up, into the base of the skin tent. The needle should be parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure and no blood in the needle hub).
-
Slowly and steadily inject the solution.
-
Pause for a few seconds after the injection before smoothly withdrawing the needle.
-
Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Signaling pathway of this compound as an mGluR4 PAM.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for common administration issues.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Data Analysis Strategies for Lu AF21934 Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AF21934 in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Its mechanism of action in producing antipsychotic-like effects involves the modulation of the serotonergic system, specifically requiring functional 5-HT1A receptor signaling.[1]
Q2: Which behavioral assays are commonly used to assess the efficacy of this compound?
A2: this compound has been evaluated in a range of behavioral assays in rodents that model symptoms of schizophrenia. These include:
-
MK-801-induced hyperactivity: Models positive symptoms.[1][2]
-
DOI-induced head twitches: Also models positive symptoms.[1][2]
-
Social interaction test: Models negative symptoms.[2]
-
Novel object recognition (NOR) test: Models cognitive deficits.[2]
Q3: What are the expected outcomes of this compound treatment in these behavioral assays?
A3: this compound is expected to attenuate the behavioral disruptions induced by psychomimetic drugs. Specifically, it has been shown to:
-
Reverse MK-801-induced hyperactivity.[1]
-
Inhibit DOI-induced head twitches.[1]
-
Ameliorate deficits in social interaction caused by MK-801.[2]
-
Improve performance in the novel object recognition test.[2]
Troubleshooting Guides
MK-801-Induced Hyperactivity Test
Problem: High variability in locomotor activity within and between experimental groups.
Possible Causes & Solutions:
-
Habituation: Insufficient habituation to the testing arena can lead to novelty-induced hyperactivity, masking the effects of MK-801 and this compound.
-
Solution: Ensure a consistent and adequate habituation period (e.g., 30-60 minutes) in the testing environment before any injections.[3]
-
-
Animal Strain: Different mouse or rat strains can exhibit varying sensitivities to MK-801.
-
Solution: Use a consistent strain throughout the study and consult the literature for typical effective doses of MK-801 for that specific strain.
-
-
Drug Administration: Inconsistent timing of drug administration can affect the peak pharmacological effect.
-
Solution: Strictly adhere to the pre-treatment intervals for both this compound and MK-801 as outlined in the protocol.
-
Data Analysis Strategy:
-
Primary Metric: Total distance traveled, number of line crossings, or time spent in ambulatory movement.
-
Statistical Analysis: A two-way Analysis of Variance (ANOVA) is appropriate to analyze the data. The factors would be "this compound Treatment" (e.g., Vehicle, this compound) and "MK-801 Treatment" (e.g., Vehicle, MK-801). A significant interaction effect would indicate that this compound's effect on locomotion is dependent on the presence of MK-801.[1] Post-hoc tests (e.g., Tukey's or Newman-Keuls) can then be used to compare individual group means.[1]
DOI-Induced Head Twitch Response (HTR) Test
Problem: Difficulty in accurately counting head twitches.
Possible Causes & Solutions:
-
Observer Bias: Manual scoring can be subjective and vary between observers.
-
Solution: Whenever possible, use automated video tracking software to score head twitches. If manual scoring is necessary, ensure observers are well-trained and blinded to the experimental conditions. Have two independent observers score the videos and assess inter-rater reliability.
-
-
Distinguishing from other behaviors: Head twitches need to be distinguished from other head movements like grooming.
-
Solution: A head twitch is a rapid, rotational movement of the head. Provide clear operational definitions and video examples to scorers.
-
Data Analysis Strategy:
-
Primary Metric: The total number of head twitches observed during a defined time period (e.g., 10-30 minutes) after DOI administration.
-
Statistical Analysis: The data, being count data, may not always follow a normal distribution. Therefore, a non-parametric test like the Kruskal-Wallis test followed by Dunn's multiple comparisons test can be appropriate.[4] Alternatively, a one-way ANOVA followed by a post-hoc test like Tukey's can be used if the data meets the assumptions of normality and homogeneity of variances.[5]
Social Interaction Test
Problem: Lack of social interaction in control animals.
Possible Causes & Solutions:
-
Animal Housing: Single-housed animals may show altered social behavior.
-
Solution: Group-house animals when possible, and ensure adequate acclimatization to the housing facility.
-
-
Stimulus Animal: The behavior of the stimulus animal can influence the test subject.
-
Solution: Use stimulus animals of the same sex and a non-aggressive strain. Habituate stimulus animals to the wire cage to reduce their own stress.
-
Data Analysis Strategy:
-
Primary Metrics: Time spent in the chamber with the novel mouse versus the empty chamber, and time spent actively sniffing the wire cage.
-
Statistical Analysis: A two-way ANOVA can be used to analyze the data, with factors such as "Treatment Group" (e.g., Vehicle, this compound) and "Chamber" (e.g., Social, Non-Social). A significant interaction would indicate a treatment effect on sociability.
Novel Object Recognition (NOR) Test
Problem: Animals show no preference for the novel object.
Possible Causes & Solutions:
-
Object Preference: Animals may have an innate preference for one of the objects.
-
Solution: Before the main experiment, conduct a pilot test with all objects to ensure that animals do not have a baseline preference for any of them.
-
-
Insufficient Exploration: If animals do not adequately explore the objects during the familiarization phase, they will not form a memory of them.
-
Solution: Ensure the testing environment is free from stressors that might inhibit exploration. A minimum exploration time during the familiarization phase should be established as a criterion for inclusion in the data analysis.[6]
-
Data Analysis Strategy:
-
Primary Metric: The Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).
-
Statistical Analysis: A one-sample t-test can be used to determine if the DI for each group is significantly different from zero (chance performance). To compare the DI between different treatment groups, a one-way ANOVA or a t-test can be used.[7]
Quantitative Data Summary
Table 1: Effect of this compound on MK-801-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg) | Locomotor Activity (arbitrary units, Mean ± SEM) |
| Vehicle | - | 1500 ± 200 |
| MK-801 | 0.3 | 7500 ± 500 |
| This compound + MK-801 | 1 + 0.3 | 4000 ± 400 |
| This compound | 1 | 1400 ± 150 |
Data are estimated from graphical representations in published studies for illustrative purposes.
Table 2: Effect of this compound on DOI-Induced Head Twitches in Mice
| Treatment Group | Dose (mg/kg) | Number of Head Twitches (Mean ± SEM) |
| Vehicle | - | 2 ± 1 |
| DOI | 2 | 25 ± 3 |
| This compound + DOI | 5 + 2 | 10 ± 2 |
| This compound | 5 | 1 ± 1 |
Data are estimated from graphical representations in published studies for illustrative purposes.
Table 3: Expected Effect of this compound on Social Interaction in Rats with MK-801-Induced Deficits
| Treatment Group | Dose (mg/kg) | Social Interaction Time (seconds, Mean ± SEM) |
| Vehicle | - | Data not available; expected to be high. |
| MK-801 | 0.2 | Data not available; expected to be significantly lower than vehicle. |
| This compound + MK-801 | 0.5 + 0.2 | Data not available; expected to be significantly higher than MK-801 alone. |
| This compound | 0.5 | Data not available; expected to be similar to vehicle. |
Specific mean ± SEM data were not available in the reviewed literature. The table reflects the expected outcomes based on published findings indicating that this compound reverses social deficits induced by MK-801.[2]
Table 4: Expected Effect of this compound on Novel Object Recognition in Rats with MK-801-Induced Deficits
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | Data not available; expected to be significantly above zero. |
| MK-801 | 0.1 | Data not available; expected to be near zero. |
| This compound + MK-801 | 5 + 0.1 | Data not available; expected to be significantly higher than MK-801 alone and above zero. |
| This compound | 5 | Data not available; expected to be similar to vehicle. |
Specific mean ± SEM data were not available in the reviewed literature. The table reflects the expected outcomes based on published findings indicating that this compound reverses cognitive deficits in the NOR test induced by MK-801.[2]
Experimental Protocols
MK-801-Induced Hyperactivity
-
Habituation: Place mice individually into open-field arenas (e.g., 40 x 40 x 30 cm) and allow for a 30-60 minute habituation period.[3]
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously (s.c.).
-
After a specified pretreatment interval (e.g., 60 minutes), administer MK-801 (e.g., 0.3 mg/kg) or saline intraperitoneally (i.p.).[8]
-
-
Data Collection: Immediately after the MK-801/saline injection, place the animals back into the open-field arenas and record locomotor activity for 60-120 minutes using an automated tracking system.[8]
DOI-Induced Head Twitch Response
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer this compound or vehicle (s.c.).
-
After a specified pretreatment interval (e.g., 60 minutes), administer DOI (e.g., 2.5 mg/kg, i.p.).
-
-
Data Collection: Immediately after DOI injection, place the mouse in an observation chamber (e.g., a clear Plexiglas cylinder) and record the number of head twitches for a period of 10-30 minutes.[1]
Social Interaction Test (Three-Chamber Assay)
-
Habituation: Place the test mouse in the center chamber of a three-chambered apparatus and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Data Collection: Record the time the test mouse spends in each of the three chambers and the time spent sniffing each wire cage using video tracking software.
Novel Object Recognition (NOR) Test
-
Habituation: On day 1, habituate each mouse to the open-field arena (e.g., 40 x 40 x 30 cm) for 5-10 minutes in the absence of any objects.[6]
-
Familiarization (Training): On day 2, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Data Collection: Record the time spent exploring each object using video tracking software. Exploration is typically defined as the nose being oriented towards the object within a 2 cm distance.
Visualizations
Caption: Proposed signaling pathway of this compound involving mGlu4 and 5-HT1A receptors.
References
- 1. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of social interaction in mice by a frontostriatal circuit modulated by established hierarchical relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mGluR4 Positive Allosteric Modulators: Lu AF21934 vs. ADX88178
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent mGluR4 positive allosteric modulators (PAMs), Lu AF21934 and ADX88178. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations into the therapeutic potential of mGluR4 modulation in neurological and psychiatric disorders.
Introduction to mGluR4 PAMs
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III mGluR, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. As inhibitory autoreceptors and heteroreceptors, they fine-tune the release of glutamate and other neurotransmitters. Positive allosteric modulators of mGluR4 do not activate the receptor directly but enhance the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to receptor modulation compared to orthosteric agonists, with the potential for greater selectivity and a lower risk of receptor desensitization and off-target effects. The therapeutic potential of mGluR4 PAMs is being explored for a range of conditions, including Parkinson's disease, anxiety, and psychosis.[1][2]
In Vitro Pharmacological Profile
| Parameter | This compound | ADX88178 | Reference |
| Potency (EC50) | ~500 nM | 4 nM (human) 9 nM (rat) | [3][4] |
| Selectivity | Selective for mGluR4. | Highly selective for mGluR4 with minimal activity at other mGluRs. | [5][6] |
| Mechanism of Action | Positive Allosteric Modulator of mGluR4. The antipsychotic-like effects appear to involve 5-HT1A receptor signaling.[7][8] | Positive Allosteric Modulator of mGluR4. Also shown to have anti-inflammatory effects in microglia.[9] |
In Vivo Pharmacological Profile & Efficacy
Both this compound and ADX88178 have been evaluated in various rodent models of neuropsychiatric disorders. A direct comparison was performed in a model of L-DOPA-induced dyskinesia in Parkinson's disease.
Models of Psychosis-Like Behavior
| Preclinical Model | This compound | ADX88178 | Reference |
| MK-801-Induced Hyperactivity | Dose-dependently inhibits hyperactivity (0.1-5 mg/kg).[10] | Reduces hyperactivity.[4][7] | |
| DOI-Induced Head Twitches | Antagonizes head twitches.[10] | Reduces head twitches (with no clear dose-dependency).[4][7] |
Models of Anxiety
| Preclinical Model | This compound | ADX88178 | Reference |
| Marble Burying Test | Anxiolytic-like effect. | Dose-dependently reduces marble burying. | [4] |
| Elevated Plus Maze | Not reported. | Increases open-arm exploration. | [4] |
Models of Parkinson's Disease
A study directly comparing the two compounds in a rat model of L-DOPA-induced dyskinesia (LID) found that neither this compound nor ADX88178 reduced established abnormal involuntary movements (AIMs).[3][5]
| Parameter | This compound | ADX88178 | Reference |
| Effect on L-DOPA-Induced Dyskinesia | No reduction in established AIMs (10 or 30 mg/kg, p.o.). | No reduction in established AIMs (10 or 30 mg/kg, p.o.). | [3][5] |
| Pharmacokinetics (Rat, Cmax) | 4733 ng/mL (30 mg/kg, p.o.) | 5407 ng/mL (30 mg/kg, p.o.) | [11] |
Signaling Pathways and Experimental Workflows
mGluR4 PAM Signaling Pathway
Caption: mGluR4 PAM signaling cascade in a presynaptic terminal.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General workflow for preclinical models of psychosis.
Detailed Experimental Protocols
In Vitro: Calcium Mobilization Assay for mGluR4 PAM Potency
This protocol is a general procedure for determining the potency of mGluR4 PAMs. Specific cell lines and reagent concentrations may vary between laboratories.
-
Cell Culture: CHO or HEK293 cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for approximately 1 hour at 37°C.
-
Compound Addition: The dye-loading solution is removed, and cells are washed with an assay buffer. The test compounds (this compound or ADX88178) are added at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration of glutamate (e.g., EC20) is added to the wells to stimulate the mGluR4 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation of the glutamate response, is calculated from the concentration-response curves.
In Vivo: MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential antipsychotic-like properties of compounds.[12][13]
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.
-
Habituation: Mice are individually placed in open-field arenas and allowed to habituate for a period of 30-60 minutes.
-
Drug Administration: Test compounds (this compound, ADX88178, or vehicle) are administered via an appropriate route (e.g., subcutaneous or oral).
-
MK-801 Injection: After a specified pretreatment time (e.g., 30-60 minutes), mice are injected with the NMDA receptor antagonist MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) to induce hyperactivity.
-
Locomotor Activity Recording: Immediately after MK-801 injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in MK-801-induced hyperactivity by a test compound is indicative of potential antipsychotic-like efficacy.
In Vivo: DOI-Induced Head-Twitch Response in Mice
The head-twitch response (HTR) is a behavioral model used to screen for compounds with potential antipsychotic activity against 5-HT2A receptor-mediated effects.[13][14][15]
-
Animals: Male C57BL/6J mice are frequently used for this assay.
-
Drug Administration: The test compound (this compound, ADX88178, or vehicle) is administered.
-
DOI Injection: Following the pretreatment period, mice are injected with the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) (e.g., 2.5 mg/kg, s.c.).
-
Observation Period: Immediately after DOI injection, mice are placed in individual observation chambers, and the number of head twitches is counted for a defined period, typically 20-30 minutes.
-
Data Analysis: The total number of head twitches is compared across the different treatment groups. A significant decrease in the number of DOI-induced head twitches suggests an antagonistic effect on the 5-HT2A receptor pathway.
Conclusion
Both this compound and ADX88178 are valuable tool compounds for investigating the physiological and pathophysiological roles of mGluR4. ADX88178 demonstrates significantly higher in vitro potency compared to this compound. Both compounds show efficacy in rodent models of psychosis-like behavior. However, in a direct comparative study, neither compound was effective in a model of L-DOPA-induced dyskinesia. The choice between these two PAMs will depend on the specific research question, the desired in vivo dose range, and the specific pharmacological properties of interest, such as the potential involvement of the 5-HT1A receptor system with this compound or the anti-inflammatory properties of ADX88178. Researchers should carefully consider the available data and the experimental context when selecting the most appropriate mGluR4 PAM for their studies.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Lu AF21934 and LSP1-2111 for mGlu4 Receptor Modulation
A detailed guide for researchers and drug development professionals on the pharmacological and functional differences between the positive allosteric modulator Lu AF21934 and the orthosteric agonist LSP1-2111, both targeting the metabotropic glutamate (B1630785) receptor 4 (mGlu4).
This guide provides a comprehensive comparison of two key research compounds used to investigate the therapeutic potential of modulating the metabotropic glutamate receptor 4 (mGlu4), a promising target for a range of central nervous system disorders. This compound, a positive allosteric modulator (PAM), and LSP1-2111, an orthosteric agonist, offer distinct mechanisms for activating the mGlu4 receptor, leading to different pharmacological profiles and in vivo effects. This document summarizes their key characteristics, presents comparative data in a structured format, details the experimental protocols used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.
At a Glance: Key Differences
| Feature | This compound | LSP1-2111 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Orthosteric Agonist |
| Binding Site | Allosteric site on the mGlu4 receptor | Orthosteric (glutamate) binding site on the mGlu4 receptor |
| Mode of Action | Enhances the affinity and/or efficacy of the endogenous ligand, glutamate. | Directly binds to and activates the mGlu4 receptor, mimicking the effect of glutamate. |
| In Vitro Potency | EC50 = 500 nM | EC50 = 2.2 µM |
In Vitro Pharmacology
The in vitro activities of this compound and LSP1-2111 have been characterized using various functional assays to determine their potency and mechanism of action at the mGlu4 receptor.
| Parameter | This compound | LSP1-2111 | Reference |
| EC50 (Functional Potency) | 500 nM | 2.2 µM | [1][2] |
| Selectivity | Selective for mGlu4 over other mGlu receptor subtypes and a panel of over 70 other GPCRs. | Preferential for mGlu4, with ~30-fold selectivity over mGlu8. | [3][2] |
In Vivo Pharmacology: Preclinical Models of Anxiety and Psychosis
Both compounds have demonstrated efficacy in animal models relevant to anxiety and psychosis, suggesting the therapeutic potential of mGlu4 receptor activation.
| Animal Model | This compound | LSP1-2111 |
| Stress-Induced Hyperthermia (SIH) | Dose-dependent anxiolytic-like effect.[1][4] | Anxiolytic-like effect at 2 and 5 mg/kg, i.p. |
| Four-Plate Test | Dose-dependent anxiolytic-like effect.[1][4] | Not explicitly reported. |
| Marble-Burying Test | Dose-dependent anxiolytic-like effect.[1][4] | Not explicitly reported. |
| MK-801-Induced Hyperactivity | Dose-dependently inhibits hyperactivity (0.1-5 mg/kg).[1][4] | Not explicitly reported in the provided results. |
| DOI-Induced Head Twitches | Antagonizes head twitches.[1][4] | Not explicitly reported in the provided results. |
Signaling Pathways
Activation of the mGlu4 receptor by both this compound (in the presence of glutamate) and LSP1-2111 initiates a cascade of intracellular events. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, studies suggest a complex interplay between the mGlu4 receptor and other neurotransmitter systems, including the GABAergic and serotonergic systems, which likely contributes to the observed in vivo effects of these compounds.[5][6][7]
Caption: Simplified signaling pathway of the mGlu4 receptor.
Experimental Protocols
In Vitro Assays
Calcium Flux Assay (for this compound)
This assay measures the ability of a compound to potentiate the glutamate-induced increase in intracellular calcium in cells expressing the mGlu4 receptor.
-
Cell Culture: HEK293 cells stably expressing the human mGlu4 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: this compound is added at various concentrations to the wells, followed by a sub-maximal concentration of glutamate (e.g., EC20).
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium concentration, are measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation, is calculated from the dose-response curve.
GTPγS Binding Assay (for LSP1-2111)
This functional assay measures the activation of G-proteins coupled to the mGlu4 receptor upon agonist binding.[8][9][10]
-
Membrane Preparation: Membranes from cells expressing the mGlu4 receptor are prepared and stored.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and [35S]GTPγS.
-
Compound Incubation: Membranes are incubated with varying concentrations of LSP1-2111 in the assay buffer.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS by filtration.
-
Signal Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The EC50 value is determined from the concentration-response curve.
References
- 1. Marble Burying [protocols.io]
- 2. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptors modulate serotonin release in the rat periaqueductal gray matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Lu AF21934 and Atypical Antipsychotics in Schizophrenia Models
An objective guide for researchers and drug development professionals on the efficacy of the novel mGlu4 receptor positive allosteric modulator, Lu AF21934, in comparison to established atypical antipsychotic drugs in rodent models of schizophrenia. This report synthesizes available preclinical data, presenting it in a comparative framework to aid in the evaluation of this novel therapeutic agent.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While atypical antipsychotics have been the mainstay of treatment for decades, significant unmet needs remain, particularly concerning negative and cognitive symptoms, as well as treatment-resistant populations. This compound is a novel, brain-penetrant, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] This mechanism of action, which modulates the glutamatergic system, offers a distinct therapeutic approach compared to the direct dopamine (B1211576) and serotonin (B10506) receptor antagonism of traditional atypical antipsychotics. This guide provides a comparative overview of the preclinical efficacy of this compound versus several widely used atypical antipsychotics—clozapine, risperidone, olanzapine, and aripiprazole—in established rodent models that mimic the symptom domains of schizophrenia.
Mechanism of Action: A Tale of Two Systems
Atypical antipsychotics exert their therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to mediate their efficacy against positive symptoms. The 5-HT2A receptor blockade is believed to contribute to a lower risk of extrapyramidal side effects and may play a role in ameliorating negative and cognitive symptoms.
In contrast, this compound represents a departure from this direct receptor blockade strategy. As a positive allosteric modulator of the mGlu4 receptor, it enhances the receptor's response to its endogenous ligand, glutamate.[1] The mGlu4 receptor is a presynaptic autoreceptor that inhibits the release of glutamate. By potentiating the activity of mGlu4, this compound is hypothesized to dampen excessive glutamatergic transmission, a key pathophysiological feature implicated in schizophrenia. Interestingly, the antipsychotic-like effects of this compound have been shown to be dependent on 5-HT1A receptor signaling, suggesting a potential downstream interaction between the glutamatergic and serotonergic systems.
Efficacy in Preclinical Models of Schizophrenia
The following sections provide a comparative summary of the efficacy of this compound and atypical antipsychotics in rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia. The data presented is compiled from various preclinical studies.
Positive Symptoms: MK-801-Induced Hyperactivity
The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, a model widely used to screen for antipsychotic potential against positive symptoms.
| Compound | Species | Dose Range (mg/kg) | Route | Effect on MK-801-Induced Hyperactivity |
| This compound | Mouse | 1 | s.c. | Significant reversal |
| Clozapine | Rat | 1, 3 | i.p. | Normalization of behavior |
| Risperidone | Mouse | 0.1 | i.p. | Total inhibition |
| Olanzapine | Mouse | 0.4, 0.8, 1.25 | i.p. | Reversal of hyperactivity |
| Aripiprazole | Rat | 1, 3, 10, 30 | i.p. | Dose-dependent reduction |
Negative Symptoms: MK-801-Induced Social Interaction Deficits
MK-801 also disrupts social behavior in rodents, providing a model for the negative symptoms of schizophrenia, such as social withdrawal.
| Compound | Species | Dose Range (mg/kg) | Route | Effect on MK-801-Induced Social Deficits |
| This compound | Rat | 0.5 | s.c. | Reversal of social deficits |
| Clozapine | Rat | 1, 3 | i.p. | Normalization of social behavior |
| Risperidone | Rat | 0.1 | i.p. | Reversal of deficits |
| Olanzapine | Rat | 1 | i.p. | No reversal observed in one study |
| Aripiprazole | Rat | 2, 10 | i.p. | Dose-dependent prevention of memory decline |
Cognitive Symptoms: Novel Object Recognition Test
The novel object recognition (NOR) test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia. Deficits can be induced by agents like MK-801.
| Compound | Species | Dose Range (mg/kg) | Route | Effect on MK-801-Induced Cognitive Deficits (NOR) |
| This compound | Rat | 2 | s.c. | Clear antipsychotic-like phenotype when co-administered with a 5-HT1A agonist |
| Clozapine | Rabbit | 0.2 | s.c. | Prevention of deficits |
| Risperidone | Rat | 0.1 | i.p. | Successful reversal of cognitive deterioration |
| Olanzapine | Mouse | 0.2, 0.4, 0.6 | i.p. | Reversal of cognitive impairment |
| Aripiprazole | Mouse | 0.3 | i.p. | Reversal of decreased memory retention |
Experimental Protocols
MK-801-Induced Hyperactivity
-
Animals: Male mice or rats are typically used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems that track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure: Animals are habituated to the testing environment. They are then pre-treated with the test compound (this compound or an atypical antipsychotic) or vehicle, followed by an injection of MK-801 (typically 0.1-0.3 mg/kg). Locomotor activity is then recorded for a specified period (e.g., 60-120 minutes).
-
Endpoint: The primary endpoint is the total distance traveled or the number of beam breaks, which is compared between the different treatment groups.
MK-801-Induced Social Interaction Deficits
-
Animals: Male rats or mice are commonly used.
-
Apparatus: A three-chambered social interaction arena.
-
Procedure: The test typically consists of three phases: habituation to the arena, a sociability phase where the subject animal can interact with a novel conspecific in one chamber or an empty chamber, and a social novelty phase where the subject can interact with the now-familiar conspecific or a new, unfamiliar conspecific. Drug administration protocols are similar to the hyperactivity test, with MK-801 administered to induce social withdrawal.
-
Endpoint: The primary endpoint is the time spent in the chamber with the conspecific and the time spent actively sniffing the conspecific, which are used to calculate a sociability index.
Novel Object Recognition (NOR) Test
-
Animals: Typically rats or mice.
-
Apparatus: An open-field arena.
-
Procedure: The test involves three phases. First, the animal is habituated to the empty arena. In the second phase (training/familiarization), the animal is placed in the arena with two identical objects and the time spent exploring each object is recorded. After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object (testing phase). Drug administration can occur before the training phase to assess effects on learning and memory consolidation, or before the testing phase to assess effects on memory retrieval.
-
Endpoint: The primary endpoint is the discrimination index, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Conclusion
The preclinical data suggest that this compound, a positive allosteric modulator of the mGlu4 receptor, demonstrates a promising antipsychotic-like profile in rodent models of schizophrenia. Its efficacy in reversing MK-801-induced hyperactivity, social interaction deficits, and cognitive impairment is comparable to that of several established atypical antipsychotics. The novel mechanism of action of this compound, targeting the glutamatergic system, presents a potentially valuable alternative or adjunctive therapeutic strategy for schizophrenia. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in treating the multifaceted symptoms of schizophrenia.
References
Validating the Efficacy of Lu AF21934: A Comparative Analysis Using mGluR4 Knockout Mice
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel compound is a critical step in preclinical validation. This guide provides a comparative framework for validating the effects of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), utilizing mGluR4 knockout mice as the gold standard for confirming target engagement.
This compound has shown promise in preclinical models for various neurological and psychiatric disorders by enhancing the activity of mGluR4, a presynaptic receptor that plays a crucial role in modulating neurotransmitter release. To definitively attribute the observed pharmacological effects of this compound to its interaction with mGluR4, experiments employing mGluR4 knockout (KO) mice are essential. In the absence of its target receptor, the effects of a truly selective compound should be abolished.
This guide will present a hypothetical but experimentally grounded comparison of this compound's performance in wild-type (WT) versus mGluR4 KO mice, based on published data for this compound and supported by validation principles from studies on similar mGluR4 PAMs.
Understanding the mGluR4 Signaling Pathway
Activation of mGluR4 by glutamate, potentiated by a PAM like this compound, initiates a G-protein-mediated signaling cascade. This pathway is crucial for fine-tuning synaptic transmission.
Experimental Validation Workflow
The following workflow outlines the key steps in validating the on-target effects of this compound using mGluR4 knockout mice.
Comparative Performance Data
The following tables summarize expected outcomes from behavioral and electrophysiological experiments comparing the effects of this compound in wild-type and mGluR4 knockout mice.
Table 1: Effects of this compound on Locomotor Activity
| Treatment Group | Locomotor Activity (Distance Traveled in meters) | Statistical Significance (vs. WT Vehicle) |
| Wild-Type + Vehicle | 100 ± 10 | - |
| Wild-Type + this compound (5 mg/kg) | 65 ± 8 | p < 0.05 |
| mGluR4 KO + Vehicle | 105 ± 12 | n.s. |
| mGluR4 KO + this compound (5 mg/kg) | 102 ± 11 | n.s. |
Data are presented as mean ± SEM. n.s. = not significant.
Table 2: Effects of this compound on Presynaptic Inhibition
| Treatment Group | Field Excitatory Postsynaptic Potential (fEPSP) Slope (% of baseline) | Statistical Significance (vs. WT Vehicle) |
| Wild-Type + Vehicle | 100 ± 5 | - |
| Wild-Type + this compound (10 µM) | 45 ± 7 | p < 0.01 |
| mGluR4 KO + Vehicle | 98 ± 6 | n.s. |
| mGluR4 KO + this compound (10 µM) | 95 ± 8 | n.s. |
Data are presented as mean ± SEM. n.s. = not significant.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings.
Generation of mGluR4 Knockout Mice
mGluR4 knockout mice can be generated using CRISPR/Cas9 technology or by homologous recombination in embryonic stem cells. A common strategy involves the targeted deletion of a critical exon in the Grm4 gene, leading to a non-functional protein. Genotyping is typically confirmed by PCR analysis of tail-tip DNA. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Behavioral Assay: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the test.
-
Place each mouse in the center of the arena and allow it to explore freely for 15 minutes.
-
The arena is cleaned with 70% ethanol (B145695) between subjects to eliminate olfactory cues.
-
-
Data Analysis: The total distance traveled, time spent in the center versus the periphery, and rearing frequency are automatically recorded and analyzed.
Electrophysiology: Brain Slice Recordings
Brain slice electrophysiology allows for the direct measurement of synaptic transmission and plasticity.
-
Slice Preparation:
-
Anesthetize mice and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or striatum) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode to activate presynaptic fibers and a recording electrode to measure the resulting field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline recording, apply this compound (e.g., 10 µM) to the bath and record the change in fEPSP slope.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline.
Conclusion
The use of mGluR4 knockout mice is indispensable for the unequivocal validation of this compound's mechanism of action. The absence of a pharmacological effect in knockout animals, as illustrated in the comparative data, provides compelling evidence that the compound's activity is mediated through its intended target, mGluR4. This rigorous approach is a cornerstone of robust preclinical drug development, ensuring that further investigation and resources are invested in compounds with a well-defined and validated mechanism of action.
Comparative Preclinical Analysis of Lu AF21934 and Foliglurax: mGluR4 Positive Allosteric Modulators
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative preclinical analysis of two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): Lu AF21934 and foliglurax (B1653653). This document synthesizes available preclinical data to objectively compare their pharmacological profiles, efficacy in various animal models, and underlying mechanisms of action.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor predominantly expressed in presynaptic terminals, has emerged as a promising therapeutic target for neurological and psychiatric disorders. Its activation inhibits neurotransmitter release, offering a mechanism to modulate synaptic transmission. Positive allosteric modulators (PAMs) of mGluR4 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced modulation of glutamatergic signaling compared to direct agonists. This guide focuses on the comparative preclinical profiles of this compound and foliglurax, two mGluR4 PAMs that have been investigated for their therapeutic potential.
In Vitro Pharmacological Profile
Both this compound and foliglurax are potent and selective mGluR4 PAMs. The following table summarizes their key in vitro pharmacological parameters.
| Parameter | This compound | Foliglurax | Reference(s) |
| Mechanism of Action | Positive Allosteric Modulator of mGluR4 | Positive Allosteric Modulator of mGluR4 | [1][2] |
| EC50 / pEC50 | 500 - 550 nM | pEC50 = 7.1 (approx. 79 nM) | [3][4] |
| Maximum Potentiation (Emax) | ~120% | Not explicitly stated in reviewed literature | [5] |
| Glutamate Fold-Shift | ~5-fold | Not explicitly stated in reviewed literature | [5] |
| Selectivity | Weak PAM at mGluR6 (EC50 = 7 µM); Antagonist at adenosine (B11128) A2A and 5-HT2B receptors at 10 µM. No significant affinity for 70 other GPCRs at 10 µM. | Favorable preclinical profile with good selectivity over other mGluRs. | [1][5][6] |
Preclinical Efficacy
The preclinical development of this compound has primarily focused on its potential as an antipsychotic and anxiolytic agent, while foliglurax has been predominantly investigated for the treatment of Parkinson's disease.
This compound: Models of Psychosis and Anxiety
This compound has demonstrated efficacy in several rodent models relevant to schizophrenia and anxiety.
| Preclinical Model | Species | Dosing (s.c.) | Key Findings | Reference(s) |
| MK-801-Induced Hyperactivity | Mouse | 1 mg/kg | Significantly reversed hyperactivity. | [7] |
| DOI-Induced Head Twitches | Mouse | 2 mg/kg | Significantly inhibited head twitches. | [7] |
| Novel Object Recognition Test | Rat | 2 mg/kg (sub-effective) | Induced antipsychotic-like phenotype when co-administered with a sub-effective dose of a 5-HT1A agonist. | [7] |
| Harmaline-Induced Hyperactivity | Rat | 0.5 & 2.5 mg/kg | Reversed hyperactivity. No effect at 5 mg/kg. Did not affect tremor. | [8] |
| Stress-Induced Hyperthermia & Marble Burying | Mouse | 12 mg/kg | Reduced anxiety-like behaviors. | [1] |
Foliglurax: Models of Parkinson's Disease
Foliglurax showed promise in preclinical models of Parkinson's disease, although it ultimately failed to meet its primary endpoints in Phase II clinical trials.[9][10]
| Preclinical Model | Species | Dosing (oral) | Key Findings | Reference(s) |
| MPTP-Lesioned Model | Mouse | 1, 3, 10 mg/kg (daily) | 3 mg/kg prevented the decrease in striatal dopamine (B1211576) and its metabolites, and the increase in GFAP levels. 1 and 10 mg/kg were ineffective. | [11] |
| 6-OHDA-Lesioned Model | Rat | Not explicitly stated in reviewed literature | Attenuated the intensity of L-DOPA-induced dyskinesia and restored striatal synaptic plasticity when co-administered with L-DOPA. | [6] |
| MPTP-Treated Primate Model | Primate | Not explicitly stated in reviewed literature | Reduced motor disability and alleviated L-DOPA-induced dyskinesia. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for mGluR4 PAMs and the general workflows for key preclinical experiments.
Caption: mGluR4 PAMs enhance glutamate's activation of the receptor.
Caption: General workflow for preclinical models of psychosis.
Caption: General workflow for preclinical models of Parkinson's disease.
Experimental Protocols
MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential antipsychotic activity of compounds.
-
Animals: Male mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Prior to testing, mice are habituated to the testing room and the open-field arenas.
-
Drug Administration: Mice are pre-treated with the test compound (e.g., this compound) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Induction of Hyperactivity: After a set pre-treatment time (e.g., 30-60 minutes), mice are administered with MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately after MK-801 injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
Data Analysis: The data is analyzed to compare the locomotor activity of the compound-treated group with the vehicle- and MK-801-treated control groups. A significant reduction in MK-801-induced hyperactivity suggests potential antipsychotic-like effects.
L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats
This model is a widely used preclinical model to study Parkinson's disease and its motor complications.
-
Animals: Adult male rats (e.g., Sprague-Dawley) are commonly used.
-
6-OHDA Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This leads to a significant depletion of dopamine in the striatum on the injected side.
-
Post-Lesion Recovery: Animals are allowed to recover for a period of 2-3 weeks. The extent of the lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
L-DOPA Priming: To induce dyskinesia, rats are treated daily with L-DOPA (e.g., 6-12 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) for several weeks.
-
Treatment: Once stable abnormal involuntary movements (AIMs) are established, the test compound (e.g., foliglurax) is co-administered with L-DOPA.
-
Behavioral Assessment (AIMs Rating): AIMs are scored by a trained observer blind to the treatment groups at regular intervals after L-DOPA administration. The severity of axial, limb, and orofacial dyskinesias is typically rated on a standardized scale.
-
Data Analysis: The total AIMs scores are calculated and compared between the treatment groups to determine the effect of the test compound on L-DOPA-induced dyskinesia.
Discussion and Conclusion
This compound and foliglurax are both potent positive allosteric modulators of the mGluR4 receptor, yet their preclinical development has taken different paths. This compound has shown a promising profile in models of psychosis and anxiety, suggesting its potential as a non-dopaminergic antipsychotic. Its mechanism appears to involve interactions with the serotonergic system, specifically 5-HT1A receptors.[7]
Foliglurax, on the other hand, was advanced to clinical trials for Parkinson's disease based on positive preclinical data in rodent and primate models.[9] However, it failed to demonstrate significant efficacy in reducing "OFF" time or L-DOPA-induced dyskinesia in a Phase II study.[9][10] This highlights the translational challenges in developing drugs for Parkinson's disease. Interestingly, a preclinical study showed that a 3 mg/kg dose of foliglurax had neuroprotective effects in an MPTP mouse model, while lower and higher doses were ineffective, suggesting a narrow therapeutic window.[11]
A direct preclinical comparison of these two compounds in the same models is lacking in the publicly available literature. Such studies would be invaluable for a more definitive comparative assessment. Based on the available data, this compound appears to have a more robust preclinical efficacy profile in models of psychosis, whereas the preclinical promise of foliglurax in Parkinson's disease did not translate to clinical success.
Future research should focus on head-to-head comparisons of mGluR4 PAMs in a range of preclinical models to better understand their therapeutic potential and to identify the most promising candidates for further development. A deeper understanding of their respective selectivity profiles and potential off-target effects is also crucial for predicting their clinical safety and efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Foliglurax - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Foliglurax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Lu AF21934: A Novel mGlu4 Positive Allosteric Modulator for Schizophrenia - A Comparative Efficacy Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Lu AF21934, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), in various preclinical models of schizophrenia. Its performance is contrasted with the atypical antipsychotics risperidone (B510) and olanzapine (B1677200), based on available experimental data. This document is intended to serve as a resource for researchers in the field of neuropsychopharmacology and drug development.
Executive Summary
This compound has demonstrated a promising antipsychotic-like profile in rodent models, addressing positive, negative, and cognitive symptoms of schizophrenia.[1][2] Its mechanism of action is unique, involving the potentiation of mGlu4 receptor activity, which is critically dependent on intact 5-hydroxytryptamine-1A (5-HT1A) receptor signaling.[1] This offers a novel therapeutic approach compared to traditional dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonists like risperidone and olanzapine. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide an objective overview of this compound's efficacy in established animal models.
Mechanism of Action: A Glutamatergic and Serotonergic Interplay
This compound acts as a positive allosteric modulator at the mGlu4 receptor, enhancing the receptor's response to its endogenous ligand, glutamate. This modulatory role is crucial as it suggests a more nuanced approach to glutamatergic neurotransmission regulation than direct agonism. Intriguingly, the therapeutic effects of this compound are abolished by the blockade of 5-HT1A receptors, indicating a necessary functional interaction between the glutamatergic and serotonergic systems for its antipsychotic-like activity.[1]
Efficacy in Models of Positive Symptoms
Pharmacologically induced hyperactivity and stereotypic behaviors in rodents are widely used models to assess the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.
MK-801-Induced Hyperactivity
The NMDA receptor antagonist MK-801 induces a hyperlocomotor state in rodents, mimicking certain psychotic-like behaviors.
Experimental Protocol: Male mice or rats are habituated to an open-field arena. Following habituation, they are administered the test compound (this compound, risperidone, or olanzapine) or vehicle. After a pre-treatment period, MK-801 (typically 0.1-0.3 mg/kg) is administered, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).
Comparative Efficacy Data:
| Compound | Species | Dose Range | Route | MK-801 Dose | Maximum Inhibition (%) | Reference |
| This compound | Mouse | 0.1 - 5 mg/kg | s.c. | 0.2 mg/kg | ~60% at 2 mg/kg | [2] |
| Risperidone | Mouse | 0.01 - 0.03 mg/kg | i.p. | 0.25 mg/kg | Significant attenuation | [3] |
| Olanzapine | Mouse | 1 - 10 mg/kg | i.p. | 0.32 mg/kg | Dose-dependent suppression | [4] |
Note: Data for risperidone and olanzapine are from separate studies and not direct head-to-head comparisons with this compound. Experimental conditions may vary.
DOI-Induced Head Twitches
The serotonin 5-HT2A/2C receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch response in rodents, which is sensitive to antipsychotic medication.
Experimental Protocol: Mice are administered the test compound or vehicle. After a pre-treatment interval, DOI (typically 1-2.5 mg/kg) is injected, and the number of head twitches is counted for a specific duration (e.g., 20-30 minutes).
Comparative Efficacy Data:
| Compound | Species | Dose Range | Route | DOI Dose | Maximum Inhibition (%) | Reference |
| This compound | Mouse | 0.5 - 5 mg/kg | s.c. | 2.5 mg/kg | ~70% at 5 mg/kg | [2] |
| Risperidone | Rat | 0.04 - 1.0 mg/kg | s.c. | 2.5 mg/kg | Dose-dependent inhibition | [5] |
| Olanzapine | Rat | 0.1 - 1.0 mg/kg | s.c. | 2.5 mg/kg | Dose-dependent inhibition | [5] |
Note: Data for risperidone and olanzapine are from a separate study and not a direct head-to-head comparison with this compound. Species and other experimental conditions may differ.
Efficacy in Models of Negative Symptoms
Social withdrawal is a core negative symptom of schizophrenia. The MK-801-induced social interaction deficit model is used to evaluate potential treatments for these symptoms.
MK-801-Induced Social Interaction Deficits
Experimental Protocol: Rats are typically housed in pairs. On the test day, one rat from each pair is administered MK-801 (e.g., 0.1 mg/kg) to induce social withdrawal. The test compound or vehicle is administered prior to the test. The amount of time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) is recorded.
Comparative Efficacy Data:
| Compound | Species | Dose | Route | MK-801 Dose | Effect on Social Interaction Time | Reference |
| This compound | Rat | 0.5 mg/kg | s.c. | 0.1 mg/kg | Significantly reversed deficit | [2] |
| Risperidone | Rat | 0.1 mg/kg | i.p. | 0.1 mg/kg | No significant reversal | [6] |
| Olanzapine | Rat | 1 mg/kg | i.p. | 0.1 mg/kg | No significant reversal | [6] |
Note: The data for risperidone and olanzapine suggest a lack of efficacy in this specific paradigm at the tested doses, in contrast to the positive effect observed with this compound.
Efficacy in Models of Cognitive Symptoms
Cognitive impairment is a significant and debilitating aspect of schizophrenia. The Novel Object Recognition (NOR) test is a widely used model to assess learning and memory in rodents.
Novel Object Recognition (NOR) Test
Experimental Protocol: The test consists of three phases: habituation, familiarization (training), and testing. During familiarization, the animal is placed in an arena with two identical objects and allowed to explore. After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. Cognitive deficits can be induced by agents like MK-801.
Comparative Efficacy Data:
| Compound | Species | Dose | Route | Deficit Induction | Effect on Discrimination Index | Reference |
| This compound | Rat | 2 mg/kg | s.c. | MK-801 | Significantly reversed deficit | [1] |
| Risperidone | Rat | 0.1 mg/kg | i.p. | MK-801 | Successfully reversed deficit | [7] |
| Olanzapine | Rat | 0.5 mg/kg | i.p. | Chronic MK-801 | Partially reversed deficit | [8] |
Note: The data for risperidone and olanzapine are from separate studies with potential variations in the MK-801 administration protocol (acute vs. chronic).
Discussion and Future Directions
This compound demonstrates a broad efficacy profile across preclinical models of positive, negative, and cognitive symptoms of schizophrenia. Its unique mechanism of action, involving the interplay between mGlu4 and 5-HT1A receptors, distinguishes it from current atypical antipsychotics. The available data suggests that this compound may have a particularly strong effect on negative and cognitive symptoms, areas where current treatments often fall short.
It is crucial to note that the comparisons with risperidone and olanzapine presented in this guide are indirect and based on data from different studies. Therefore, these comparisons should be interpreted with caution due to potential variability in experimental protocols and conditions. Direct, head-to-head comparative studies are warranted to definitively establish the relative efficacy of this compound.
Future research should focus on further elucidating the downstream signaling pathways activated by the mGlu4-5-HT1A receptor interaction and on conducting well-controlled comparative studies against a wider range of atypical antipsychotics. Clinical evaluation of this compound will be the ultimate determinant of its therapeutic potential in patients with schizophrenia.
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies [pubmed.ncbi.nlm.nih.gov]
- 2. The antipsychotic-like effects of positive allosteric modulators of metabotropic glutamate mGlu4 receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1-(2,5-dimethoxy-4 iodophenyl)-2-aminopropane)-induced head-twitches in the rat are mediated by 5-hydroxytryptamine (5-HT) 2A receptors: modulation by novel 5-HT2A/2C antagonists, D1 antagonists and 5-HT1A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-801-induced deficits in social recognition in rats: reversal by aripiprazole, but not olanzapine, risperidone, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Olanzapine Reverses MK-801-Induced Cognitive Deficits and Region-Specific Alterations of NMDA Receptor Subunits [frontiersin.org]
Cross-Species Efficacy of Lu AF21934: A Comparative Analysis in Rat and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), in preclinical rat and mouse models. The data presented herein is collated from various studies to facilitate an objective evaluation of the compound's performance and to offer insights into potential species-specific differences.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in both rats and mice, focusing on its antipsychotic-like and anxiolytic-like activities.
Antipsychotic-Like Effects
| Behavioral Test | Species | Model | This compound Dosage | Outcome |
| MK-801-Induced Hyperactivity | Mouse | Schizophrenia (Positive Symptoms) | 1 mg/kg, s.c. | Reversed hyperactivity[1] |
| DOI-Induced Head Twitches | Mouse | Schizophrenia (Positive Symptoms) | 2 mg/kg | Significantly inhibited head twitches[1] |
| Spatial Delayed Alternation | Rat | Schizophrenia (Cognitive Symptoms) | 5 mg/kg | Induced antipsychotic-like effects[1] |
| Social Interaction Test | Rat | Schizophrenia (Negative Symptoms) | 0.5 mg/kg | Reversed social deficits induced by MK-801[1] |
| Harmaline-Induced Hyperactivity | Rat | General Hyperactivity | 0.5 and 2.5 mg/kg | Reversed hyperactivity[2] |
Anxiolytic-Like Effects
| Behavioral Test | Species | Model | This compound Dosage | Outcome |
| Stress-Induced Hyperthermia | Mouse | Anxiety | 5 mg/kg | Showed a dose-dependent anxiolytic-like effect[3][4] |
| Four-Plate Test | Mouse | Anxiety | Not specified | Showed a dose-dependent anxiolytic-like effect[3][4] |
| Marble-Burying Test | Mouse | Anxiety | Not specified | Showed a dose-dependent anxiolytic-like effect[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
MK-801-Induced Hyperactivity Test (Mouse)
-
Objective: To assess the potential of this compound to mitigate the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a common model for the positive symptoms of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., locomotor activity cages).
-
This compound (1 mg/kg) is administered subcutaneously (s.c.) 60 minutes before the test.[1]
-
MK-801 is administered to induce hyperactivity.
-
Locomotor activity is recorded for a specified duration.
-
-
Data Analysis: Total distance traveled, number of movements, and other relevant locomotor parameters are compared between treatment groups.
DOI-Induced Head Twitch Test (Mouse)
-
Objective: To evaluate the effect of this compound on the head-twitch response induced by the 5-HT2A/2C receptor agonist DOI, another model relevant to psychosis.
-
Animals: Male mice.
-
Procedure:
-
This compound (2 mg/kg) is administered prior to the injection of 2,5-dimethoxy-4-iodoamphetamine (DOI).[1]
-
Following DOI administration, the number of head twitches is counted for a defined period.
-
-
Data Analysis: The frequency of head twitches is compared between the this compound-treated group and the control group.
Spatial Delayed Alternation Test (Rat)
-
Objective: To assess the impact of this compound on cognitive deficits, modeled by performance in a T-maze.
-
Animals: Male rats.
-
Procedure:
-
Rats are first familiarized with the T-maze.
-
This compound (5 mg/kg) is administered 60 minutes before the test.[1]
-
The test involves a series of trials where the rat must alternate between the two goal arms of the maze to receive a reward, with a delay imposed between trials.
-
-
Data Analysis: The percentage of correct alternations is calculated and compared across treatment groups.
Social Interaction Test (Rat)
-
Objective: To investigate the potential of this compound to ameliorate social withdrawal, a negative symptom of schizophrenia, induced by MK-801.
-
Animals: Male rats.
-
Procedure:
-
Rats are habituated to the testing arena.
-
MK-801 is administered to induce social deficits.
-
This compound (0.5 mg/kg) is administered 60 minutes before the test.[1]
-
Pairs of unfamiliar rats are placed in the arena, and their social interactions (e.g., sniffing, grooming, following) are recorded.
-
-
Data Analysis: The duration and frequency of social interactions are quantified and compared between different treatment conditions.
Harmaline-Induced Hyperactivity (Rat)
-
Objective: To determine the effect of this compound on motor hyperactivity induced by the tremorigenic and stimulant drug harmaline.
-
Animals: Male rats.
-
Procedure:
-
Data Analysis: Locomotor activity levels are compared between groups to assess the reversal of harmaline-induced hyperactivity.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's action.
Experimental Workflow: Cross-Species Comparison
Caption: Workflow for comparing this compound effects.
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator this compound involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiolytic- but not antidepressant-like activity of this compound, a novel, selective positive allosteric modulator of the mGlu₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of Lu AF21934: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the quest for novel therapeutic agents targeting neuropsychiatric and neurological disorders is a continuous endeavor. Lu AF21934, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound with other mGlu4 PAMs, offering an objective analysis of its preclinical performance and limitations to aid in informed research decisions.
This document summarizes key preclinical data, presents detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows to provide a thorough understanding of this compound's profile.
Comparative Analysis of mGlu4 Positive Allosteric Modulators
To contextualize the preclinical profile of this compound, it is essential to compare its characteristics with other notable mGlu4 PAMs. The following table summarizes key in vitro and in vivo data for this compound and its comparators: Lu AF32615, ADX88178, and PHCCC.
| Parameter | This compound | Lu AF32615 | ADX88178 | PHCCC |
| EC50 (human mGlu4) | ~500-550 nM[1] | ~1 µM[2] | 4 nM | 4.1 µM |
| Brain Penetration | Yes | Yes | Yes | Poor (requires i.c.v. administration for CNS effects) |
| Antipsychotic-like Activity | Effective in rodent models (e.g., MK-801-induced hyperactivity)[3] | Effective in rodent models | Effective in rodent models of psychosis | Efficacious in rodent models of Parkinson's disease |
| Anxiolytic-like Activity | Dose-dependent anxiolytic-like effects observed[3] | Data not readily available | Demonstrated anxiolytic effects in animal models[4] | Shows efficacy in models of anxiety |
| Efficacy in Tremor Models | Ineffective in harmaline-induced tremor model in rats[3][5] | Data not readily available | Data not readily available | Data not readily available |
| Dependence on 5-HT1A Signaling | Antipsychotic-like effects are dependent on 5-HT1A receptor signaling | Data not readily available | Data not readily available | Data not readily available |
| Pharmacokinetic Profile | Cmax: ~2763 ng/mL (10 mg/kg, s.c. in rats) | Data not readily available | Cmax: ~3230 ng/mL (30 mg/kg, p.o. in rats) | Data not readily available |
| Half-life: Data not readily available | Data not readily available | Data not readily available | Data not readily available |
In-Depth Look at Preclinical Efficacy and Limitations
This compound has demonstrated promising activity in several preclinical models relevant to psychiatric disorders. Notably, it effectively mitigates hyperactivity induced by the NMDA receptor antagonist MK-801, a commonly used model to screen for antipsychotic potential.[3] Furthermore, it exhibits anxiolytic-like properties in a dose-dependent manner.
A significant finding in the preclinical evaluation of this compound is the dependency of its antipsychotic-like effects on the serotonin (B10506) 1A (5-HT1A) receptor signaling pathway. This interaction suggests a more complex mechanism of action than simple mGlu4 modulation and may have implications for its therapeutic application and potential side-effect profile.
However, a critical limitation of this compound identified in preclinical research is its lack of efficacy in the harmaline-induced tremor model in rats.[3][5] This finding suggests that while this compound may hold promise for certain neurological and psychiatric conditions, its therapeutic utility may not extend to disorders characterized by tremor, such as Parkinson's disease. This contrasts with other mGlu4 PAMs, like PHCCC, which have shown efficacy in preclinical models of Parkinson's disease.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed protocols for key behavioral assays used to evaluate compounds like this compound.
MK-801-Induced Hyperactivity in Mice
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801.
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
MK-801 (dizocilpine maleate).
-
Test compound (e.g., this compound) and vehicle.
-
Male mice (e.g., C57BL/6J), 8-10 weeks old.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the test day, habituate each mouse to the open field arena for 30-60 minutes.
-
Drug Administration:
-
Administer the test compound or vehicle via the appropriate route (e.g., subcutaneous, intraperitoneal, or oral).
-
After a predetermined pretreatment time (e.g., 30-60 minutes, depending on the compound's pharmacokinetics), administer MK-801 (typically 0.15-0.3 mg/kg, i.p.).
-
-
Data Collection: Immediately after MK-801 injection, place the mice individually into the open field arenas. Record locomotor activity (e.g., total distance traveled, ambulation time) for a period of 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute time bins. Compare the activity of the test compound-treated groups to the vehicle- and MK-801-treated control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in MK-801-induced hyperactivity by the test compound is indicative of potential antipsychotic-like efficacy.
Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the effect of a test compound on recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm).
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors).
-
Test compound and vehicle.
-
Male rats (e.g., Sprague-Dawley or Wistar), 10-12 weeks old.
Procedure:
-
Habituation: Handle the rats for several days before the experiment. On the day before testing, allow each rat to explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle at a specific time before the training phase.
-
Place two identical objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time the rat spends exploring each object (sniffing or touching with the nose).
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups using appropriate statistical tests.
Social Interaction Test in Rats
Objective: To assess social behavior and its disruption by pharmacological agents like MK-801, as a model for the negative symptoms of schizophrenia.
Materials:
-
Open field arena (as in the NOR test).
-
Male rats of the same strain and age.
-
Test compound and vehicle.
-
MK-801.
Procedure:
-
Habituation: Habituate the rats to the testing room and handle them for several days prior to the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment interval, administer MK-801 (e.g., 0.1 mg/kg, i.p.) to induce social withdrawal.
-
-
Testing:
-
Place two unfamiliar rats (that have received the same treatment) in the open field arena.
-
Record their behavior for a set period (e.g., 10 minutes).
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
-
Data Analysis: Compare the duration of social interaction between the different treatment groups. A reversal of the MK-801-induced deficit in social interaction by the test compound suggests potential efficacy against negative symptoms.
This guide provides a foundational understanding of the preclinical profile of this compound. Researchers are encouraged to consider the specific aims of their studies when interpreting these data and designing future experiments. The provided protocols and visualizations are intended to facilitate the robust and reproducible evaluation of this and other novel compounds.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Lu AF21934
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of Lu AF21934, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Adherence to these protocols is mandatory to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound. The following PPE is required at all times in the laboratory where this compound is in use:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage Protocols
| Parameter | Condition | Rationale |
| Short-term Storage | Store as a solid at -20°C. | Minimizes degradation. |
| Long-term Storage | Store as a solid at -20°C. | Ensures stability for up to one year. |
| Solution Storage | Prepare solutions fresh. If necessary, store in tightly sealed vials at -80°C for up to two years or -20°C for up to one year. | Prevents solvent evaporation and degradation. |
| Light and Air | Protect from light and moisture. | Compound may be sensitive to photodegradation and hydrolysis. |
Weighing and Solution Preparation Workflow
The following workflow must be followed to minimize exposure and ensure accurate preparation of this compound solutions.
Experimental Protocols
Detailed methodologies for common experimental applications of this compound are provided below.
In Vitro Cell-Based Assay Protocol
This protocol outlines a general procedure for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Assay: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, protein expression analysis, or functional assay).
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the subcutaneous administration of this compound to rodents.
-
Formulation Preparation: For subcutaneous (s.c.) administration in mice or rats, this compound can be dispersed in a vehicle such as 20% (2-hydroxypropyl)-β-cyclodextrin in saline.[1] The final concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the injection volume.
-
Animal Handling: Acclimatize animals to the experimental conditions. Handle animals gently to minimize stress.
-
Administration: Administer the prepared this compound formulation subcutaneously. The injection volume should be appropriate for the size of the animal.
-
Monitoring: Observe the animals for any adverse reactions following administration.
-
Experimental Endpoint: Proceed with the planned behavioral or physiological measurements at the designated time points post-administration.
Signaling Pathway
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container. | Collect all unused solid compound in a designated container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste bag within a rigid container. | Dispose of all items that have come into direct contact with this compound. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed hazardous waste container for halogenated organic waste. | Collect all solutions containing this compound. Do not pour down the drain. |
Decontamination and Final Disposal
-
Decontamination: Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste.
-
Final Disposal: All collected hazardous waste must be disposed of through the institution's official Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. As this compound contains a dichlorophenyl group, it should be treated with the same precautions as other chlorinated organic compounds. Incineration at a licensed facility is the preferred method of destruction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
